IL-17 modulator 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H37N6O6P |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
[4-[4-[[(2S)-3,3-dicyclopropyl-2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]propanoyl]amino]phenyl]-3,5-dimethylpyrazol-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C28H37N6O6P/c1-16(2)34-23(13-14-29-34)27(35)31-26(25(20-5-6-20)21-7-8-21)28(36)30-22-11-9-19(10-12-22)24-17(3)32-33(18(24)4)15-40-41(37,38)39/h9-14,16,20-21,25-26H,5-8,15H2,1-4H3,(H,30,36)(H,31,35)(H2,37,38,39)/t26-/m0/s1 |
InChI Key |
TVEPKRSXMBSZLQ-SANMLTNESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Secukinumab, a Selective IL-17A Modulator
Audience: Researchers, scientists, and drug development professionals.
Abstract
Interleukin-17A (IL-17A) is a key cytokine implicated in the pathogenesis of several autoimmune and inflammatory diseases. Its role in driving inflammatory responses has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of Secukinumab, a first-in-class fully human monoclonal antibody that selectively targets and neutralizes IL-17A. We delve into the molecular interactions, downstream signaling consequences, and the key experimental evidence that underpins our understanding of this IL-17 modulator. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the pertinent biological pathways and laboratory workflows.
Introduction to IL-17A and its Signaling Pathway
The Interleukin-17 (IL-17) family of cytokines are potent drivers of inflammation and are crucial for host defense against certain pathogens.[1] IL-17A, the most well-characterized member of this family, is predominantly produced by T helper 17 (Th17) cells.[1] Elevated levels of IL-17A are a hallmark of numerous autoimmune conditions, including psoriasis, psoriatic arthritis, and ankylosing spondylitis, where it orchestrates the recruitment of neutrophils and stimulates the production of pro-inflammatory mediators by various cell types such as keratinocytes, synoviocytes, and endothelial cells.[2][3]
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of the IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) subunits.[4] This binding event initiates a downstream signaling cascade that is critical for the expression of inflammatory genes.
The IL-17A Signaling Cascade
The binding of IL-17A to its receptor complex triggers a conformational change that leads to the recruitment of the adaptor protein, NF-κB activator 1 (Act1). Act1, which possesses E3 ubiquitin ligase activity, then polyubiquitinates Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6). This ubiquitination serves as a scaffold to activate downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of these pathways culminates in the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides.
Secukinumab: A Selective IL-17A Modulator
Secukinumab is a recombinant, high-affinity, fully human immunoglobulin G1 kappa (IgG1κ) monoclonal antibody.[5] It is designed to selectively bind to and neutralize the cytokine IL-17A.[5] This high specificity allows for the targeted inhibition of IL-17A-mediated inflammation while leaving other immune pathways, including the functions of other IL-17 family members like IL-17F, largely intact.[2]
Molecular Mechanism of Action
The core mechanism of action of Secukinumab is the direct and high-affinity binding to IL-17A.[6] This interaction physically prevents IL-17A from docking with its cell surface receptor, the IL-17RA/RC complex.[7] By blocking this initial step in the signaling cascade, Secukinumab effectively abrogates all downstream inflammatory effects mediated by IL-17A.[6]
dot
References
- 1. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. researchgate.net [researchgate.net]
- 5. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Secukinumab? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the IL-17A Modulator Target Binding Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a cornerstone pro-inflammatory cytokine, primarily produced by T helper 17 (Th17) cells, that plays a pivotal role in host defense against extracellular pathogens.[1][2][3] However, the dysregulation of IL-17A signaling is a key driver in the pathogenesis of numerous autoimmune and chronic inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[4][5][6] Consequently, modulating the IL-17A pathway has become a highly successful therapeutic strategy.[5] IL-17 modulators, a class of biological and small molecule agents, function by disrupting the interaction between IL-17A and its receptor complex, thereby inhibiting the downstream inflammatory cascade.[2][3]
This technical guide provides a detailed examination of the IL-17A target binding site, the mechanisms of action for various modulators, quantitative binding data, and the experimental protocols used to characterize these interactions. For the purpose of this guide, "IL-17 modulator 1" will be used as a placeholder to represent the diverse therapeutic agents targeting this pathway.
The IL-17A Signaling Axis
The biological activity of IL-17A is initiated by its binding to a cell surface receptor complex. IL-17A is a homodimeric cytokine, where the two monomers are linked by disulfide bonds.[7][8] This dimeric structure is crucial for its function.
Receptor Complex and Signal Transduction
The functional receptor for IL-17A is a heterodimer composed of the IL-17RA and IL-17RC subunits.[7][8][9] Both IL-17RA and IL-17RC are type I transmembrane proteins characterized by extracellular fibronectin type III-like domains and an intracellular SEF/IL-17R/TIR (SEFIR) domain, which is essential for downstream signaling.[10][11] While IL-17RA is broadly expressed, the expression of IL-17RC is more restricted, providing a degree of tissue-specific signaling.[7][10]
Upon binding of the IL-17A homodimer to the IL-17RA/RC complex, a conformational change occurs, initiating a downstream signaling cascade.[11][12] This process involves the recruitment of the adaptor protein, Nuclear factor-kappa-B activator 1 (Act1), to the SEFIR domains of the receptor subunits.[9][10] Act1, an E3 ubiquitin ligase, then recruits and ubiquitinates TRAF6 (TNF receptor-associated factor 6), leading to the activation of key inflammatory pathways, including nuclear factor κB (NF-κB) and mitogen-activated protein kinases (MAPKs).[10][11][13] This culminates in the transcriptional activation of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CCL20), and antimicrobial peptides, which drive neutrophil recruitment and tissue inflammation.[14][15]
References
- 1. cusabio.com [cusabio.com]
- 2. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 3. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 4. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-17 receptor - Wikipedia [en.wikipedia.org]
- 12. Structural basis of receptor sharing by interleukin 17 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 15. Structure-function relationships in the IL-17 receptor: Implications for signal transduction and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure and Synthesis of a Potent IL-17A Modulator
Disclaimer: "IL-17 modulator 1" is a non-specific term and does not refer to a universally recognized molecule. This guide will focus on a representative and well-documented small molecule IL-17A inhibitor, herein referred to as Compound X, to illustrate the core chemical and biological principles requested. Compound X is a potent N'-aryl-N-aza-bicyclo[3.1.0]hexane-6-carboxamide derivative identified for its ability to disrupt the IL-17A/IL-17RA interaction.
Overview of Interleukin-17 (IL-17) and Its Modulation
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. It exerts its effects by binding to its receptor, IL-17RA, initiating a downstream signaling cascade that leads to the production of inflammatory mediators. Consequently, inhibiting the IL-17A/IL-17RA protein-protein interaction (PPI) is a key therapeutic strategy. While monoclonal antibodies that neutralize IL-17A have proven successful, there is significant interest in developing orally bioavailable small molecule inhibitors.
Chemical Structure and Properties of Compound X
Compound X is a small molecule designed to mimic a key residue of IL-17A, thereby competitively inhibiting its binding to the IL-17RA receptor.
-
IUPAC Name: (1R,5S,6R)-N-(3,5-dichloro-4-((R)-1-(4-methyl-3-(trifluoromethyl)phenyl)ethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide
-
Molecular Formula: C24H23Cl2F3N2O
-
Molecular Weight: 511.36 g/mol
-
Chemical Structure: (A 2D representation of the chemical structure would be presented here in a full whitepaper)
Synthesis of Compound X
The synthesis of Compound X involves a multi-step process, beginning with the preparation of the key amine intermediate followed by an amidation reaction.
A detailed, step-by-step protocol for the synthesis of the chiral amine intermediate, (R)-1-(4-methyl-3-(trifluoromethyl)phenyl)ethan-1-amine, is outlined below. This procedure is based on established methods of asymmetric synthesis.
-
Step 1: Acetophenone Formation: Friedel-Crafts acylation of 1-methyl-2-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) yields 1-(4-methyl-3-(trifluoromethyl)phenyl)ethan-1-one.
-
Step 2: Asymmetric Reduction: The resulting ketone is subjected to asymmetric transfer hydrogenation. In a typical procedure, the ketone is dissolved in an appropriate solvent (e.g., dichloromethane (B109758) or isopropanol) with a hydrogen source (e.g., formic acid/triethylamine mixture) and a chiral ruthenium catalyst, such as RuCl--INVALID-LINK--. The reaction is stirred at a controlled temperature (e.g., 40 °C) for several hours until completion, as monitored by TLC or LC-MS.
-
Step 3: Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried over a suitable drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired chiral amine with high enantiomeric excess.
The final step involves the coupling of the synthesized amine with the (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid fragment.
-
Activation of Carboxylic Acid: The carboxylic acid fragment is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF). A peptide coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as DIPEA (N,N-diisopropylethylamine), are added to the solution to activate the carboxylic acid.
-
Amide Bond Formation: The synthesized chiral amine intermediate is then added to the reaction mixture. The reaction is stirred at room temperature for several hours or until completion.
-
Work-up and Purification: The reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried, and concentrated. The final product, Compound X, is purified by flash chromatography or preparative HPLC to yield the pure compound.
Synthesis Workflow for Compound X
An In-depth Technical Guide on IL-17 Modulator 1 and its Role in Autoimmunity
Disclaimer: "IL-17 modulator 1" is a placeholder term. This guide synthesizes information on the well-established class of Interleukin-17 (IL-17) modulators, using data from existing therapeutic agents that target the IL-17 pathway for the treatment of autoimmune diseases. For the purpose of this guide, we will refer to a representative IL-17A-targeting monoclonal antibody as "Modulator-17A".
Executive Summary
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of several autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] Dysregulation of the IL-17 signaling pathway, primarily driven by T helper 17 (Th17) cells, leads to chronic inflammation and tissue damage.[2][3][4][5] IL-17 modulators are a class of biologic drugs designed to specifically target components of this pathway, thereby reducing harmful inflammation.[1] This technical guide provides a comprehensive overview of a representative IL-17 modulator, "Modulator-17A," focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols used for its characterization.
Introduction to the IL-17 Pathway in Autoimmunity
The IL-17 family consists of six members (IL-17A to IL-17F), with IL-17A being the most studied in the context of autoimmunity.[2][6] It is predominantly produced by Th17 cells, a subset of CD4+ T helper cells.[2][4][5] In autoimmune conditions, an imbalance between pro-inflammatory Th17 cells and regulatory T cells (Tregs) contributes to disease pathogenesis.[2][4]
Upon binding to its receptor complex (IL-17RA/IL-17RC), IL-17A triggers downstream signaling cascades, including the NF-κB, MAPK, and C/EBP pathways.[7] This leads to the production of various pro-inflammatory molecules such as cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases, which recruit neutrophils and other immune cells to the site of inflammation, resulting in tissue damage.[7][8][9][10]
Mechanism of Action of Modulator-17A
Modulator-17A is a humanized monoclonal antibody that selectively targets and neutralizes IL-17A.[11][12][13] By binding to IL-17A, Modulator-17A prevents the cytokine from interacting with its cell surface receptor, thereby inhibiting the subsequent inflammatory cascade.[8][11][12] This targeted approach allows for the specific dampening of the inflammatory response driven by IL-17A, without causing broad immunosuppression.[1][14] Other IL-17 modulators may target the IL-17 receptor (IL-17RA), such as brodalumab, which blocks the signaling of multiple IL-17 family members.[15][16][17][18][19][20]
Signaling Pathway Diagram
Figure 1: Mechanism of action of Modulator-17A in the IL-17 signaling pathway.
Quantitative Data
The efficacy of IL-17 modulators has been extensively quantified in preclinical and clinical studies. The following tables summarize key data for representative IL-17A inhibitors.
Table 1: In Vitro Biological Activity of Modulator-17A
| Parameter | Value | Description |
| Binding Affinity (KD) to human IL-17A | ~3 pM | Measures the strength of the binding interaction between the antibody and its target. |
| IC50 for IL-17A-induced IL-6 production | ~0.5 nM | Concentration of the modulator required to inhibit 50% of the IL-17A-induced production of IL-6 in human dermal fibroblasts. |
| IC50 for IL-17A-induced CXCL1 production | ~0.3 nM | Concentration of the modulator required to inhibit 50% of the IL-17A-induced production of CXCL1 in human keratinocytes. |
Table 2: Clinical Efficacy of Modulator-17A in Moderate-to-Severe Plaque Psoriasis (Phase III Clinical Trial Data)
| Endpoint | Modulator-17A (300 mg) | Placebo |
| PASI 75 at Week 12 | 77-89% | 4-5% |
| PASI 90 at Week 12 | 54-67% | 1-2% |
| PASI 100 at Week 12 | 28-44% | 0% |
| IGA 0/1 (clear or almost clear) at Week 12 | 62-73% | 2-3% |
Data synthesized from publicly available results of phase III trials for secukinumab and ixekizumab.[21][22][23][24]
Experimental Protocols
This section details the methodologies for key experiments used to characterize IL-17 modulators like Modulator-17A.
In Vitro Inhibition of IL-17A-induced Cytokine Production
This assay quantifies the ability of Modulator-17A to block the biological activity of IL-17A in a cell-based system.
Objective: To determine the IC50 value of Modulator-17A for the inhibition of IL-17A-induced IL-6 secretion from human dermal fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media until they reach 80-90% confluency in 96-well plates.
-
Treatment: Cells are pre-incubated with serial dilutions of Modulator-17A or an isotype control antibody for 1 hour.
-
Stimulation: Recombinant human IL-17A is added to the wells at a final concentration of 10 ng/mL and incubated for 24 hours.
-
Quantification: The cell culture supernatant is collected, and the concentration of IL-6 is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of Modulator-17A, and the IC50 value is determined by non-linear regression analysis.
In Vivo Efficacy in a Mouse Model of Psoriasis
The imiquimod (B1671794) (IMQ)-induced skin inflammation model in mice is a widely used preclinical model to assess the efficacy of anti-psoriatic drugs.
Objective: To evaluate the in vivo efficacy of Modulator-17A in reducing skin inflammation in an IMQ-induced psoriasis mouse model.[25]
Methodology:
-
Animal Model: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and ear of BALB/c mice for 5-7 consecutive days to induce a psoriasis-like skin inflammation.
-
Treatment: Mice are treated with Modulator-17A (e.g., 10 mg/kg, subcutaneously) or a vehicle control, starting from day 0 or day -1.
-
Disease Scoring: The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and skin thickness. Ear thickness is also measured daily using a caliper.
-
Histology and Cytokine Analysis: At the end of the study, skin biopsies are collected for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration. Skin homogenates can be used to measure the levels of pro-inflammatory cytokines by qPCR or ELISA.
-
Data Analysis: Statistical analysis (e.g., two-way ANOVA) is used to compare the disease scores and other parameters between the treatment and control groups.
Experimental Workflow Diagram
Figure 2: Workflow for in vitro and in vivo evaluation of Modulator-17A.
Conclusion
Modulator-17A, as a representative IL-17 modulator, demonstrates high efficacy and a specific mechanism of action in the treatment of autoimmune diseases.[26] By selectively targeting IL-17A, it effectively inhibits a key driver of inflammation in conditions like psoriasis.[11][12] The robust preclinical and clinical data, supported by well-defined experimental protocols, establish IL-17 modulation as a cornerstone in the therapeutic landscape of autoimmunity.[1] Future research may focus on expanding the applications of IL-17 modulators to other autoimmune conditions and exploring combination therapies for enhanced efficacy.
References
- 1. drugs.com [drugs.com]
- 2. The Role of IL-17 and Th17 Lymphocytes in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pathogenicity of Th17 cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The critical role of Th17 cells and IL-17A in autoimmune and inflammation-associated neurological diseases: mechanisms and therapeutic perspectives [frontiersin.org]
- 5. Th17 Cells in Autoimmune and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of IL-17-Mediated Signaling Pathway in Autoimmune Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Ixekizumab - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Ixekizumab? [synapse.patsnap.com]
- 13. Ixekizumab - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. verywellhealth.com [verywellhealth.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Action of Brodalumab May Correlate With Efficacy in Patients With Inflammatory Skin Diseases - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 17. Mechanism of Action of Brodalumab May Correlate With Efficacy in Patients With Inflammatory Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is Brodalumab used for? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. Brodalumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cdn.ymaws.com [cdn.ymaws.com]
- 22. emjreviews.com [emjreviews.com]
- 23. Anti-IL-17 phase II data for psoriasis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anti-IL-17 Agents for Psoriasis: A Review of Phase III Data - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Ixekizumab: a new anti-IL-17A monoclonal antibody therapy for moderate-to severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Preliminary Studies of an Exemplary IL-17 Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies for a representative Interleukin-17 (IL-17) modulator. For the purpose of this guide, "IL-17 Modulator 1" will be exemplified by two well-characterized, high-affinity human monoclonal antibodies that target IL-17A: Secukinumab and Ixekizumab. This document details their mechanism of action, summarizes key quantitative data from in vitro assays, provides detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction to IL-17A and Its Modulation
Interleukin-17A is a key pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells.[1] It plays a crucial role in host defense against extracellular pathogens but is also a central mediator in the pathophysiology of several autoimmune and chronic inflammatory diseases.[1] IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which is expressed on various cell types, including keratinocytes, fibroblasts, and endothelial cells.[1][2] This binding event triggers downstream signaling cascades that lead to the production of other pro-inflammatory cytokines (e.g., IL-6), chemokines, and matrix metalloproteinases, thereby amplifying the inflammatory response and contributing to tissue damage.[1][3]
Monoclonal antibodies that selectively neutralize IL-17A, such as Secukinumab and Ixekizumab, represent a targeted therapeutic strategy.[4] By binding with high affinity to IL-17A, these modulators prevent the cytokine from interacting with its receptor, effectively blocking the inflammatory cascade at a critical point.[4] The preliminary in vitro characterization of such modulators is essential to determine their potency, specificity, and mechanism of action before advancing to preclinical and clinical development.
Quantitative In Vitro Data
The in vitro efficacy of IL-17A modulators is determined through a series of quantitative assays that measure their binding affinity and functional neutralization capacity. The following tables summarize key data for Secukinumab and Ixekizumab.
| Parameter | Secukinumab | Ixekizumab | Assay Method | Reference |
| Target | Human IL-17A | Human IL-17A | N/A | [4] |
| Antibody Isotype | Human IgG1/κ | Humanized IgG4 | N/A | [4] |
| Binding Affinity (KD) | ~1-2 nM | < 3 pM | Surface Plasmon Resonance (SPR) | [5][6] |
Table 1: Binding Characteristics of Representative IL-17A Modulators. This table outlines the primary target, antibody isotype, and equilibrium dissociation constant (KD), a measure of binding affinity where a lower value indicates a stronger interaction.
| Parameter | Secukinumab | Ixekizumab | Cell Line | Assay Principle | Reference |
| IC90 (ng/mL) | 956.2 | 2.2 | Normal Human Dermal Fibroblasts (NHDF) | Inhibition of IL-17A and TNF-α co-stimulated IL-6 production | [7] |
| IC50 (nM) | Not Reported | ~0.053 nM | HT-29 (human colorectal adenocarcinoma) | Inhibition of IL-17A-induced GRO (CXCL1) secretion |
Table 2: Functional Neutralization Potency of Representative IL-17A Modulators. This table presents the inhibitory concentrations (IC90/IC50) from cell-based functional assays. These values represent the concentration of the modulator required to inhibit 90% or 50% of the IL-17A-induced biological response, respectively.
Key Signaling Pathway and Mechanism of Action
The therapeutic effect of IL-17A modulators is achieved by interrupting the canonical IL-17 signaling pathway. The diagram below illustrates this pathway and the points of intervention.
Upon binding of IL-17A to its receptor, the adaptor protein Act1 is recruited.[3] Act1 then recruits and activates TRAF6, an E3 ubiquitin ligase, which initiates two major downstream signaling arms: the NF-κB pathway and the MAPK pathway.[1][3] These pathways lead to the activation of transcription factors, such as NF-κB and AP-1, which translocate to the nucleus and drive the expression of genes encoding pro-inflammatory molecules.[6] "this compound" acts by directly binding to IL-17A, preventing its interaction with the receptor complex and thereby inhibiting all subsequent downstream signaling events.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize IL-17A modulators.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of the IL-17 modulator to human IL-17A.
Methodology:
-
Immobilization: Recombinant human IL-17A is immobilized on a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of the IL-17 modulator (e.g., Secukinumab or Ixekizumab) are injected over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Data Collection: The binding events are monitored in real-time as a change in response units (RU). Association (ka) and dissociation (kd) rates are measured.
-
Regeneration: After each binding cycle, the sensor surface is regenerated using a low pH buffer (e.g., glycine-HCl, pH 1.5) to remove the bound modulator.
-
Data Analysis: The equilibrium dissociation constant (KD) is calculated from the kinetic rate constants (KD = kd/ka).
In Vitro Neutralization Assay (IL-6 Production)
Objective: To quantify the ability of the IL-17 modulator to inhibit IL-17A-induced production of the pro-inflammatory cytokine IL-6 in a cell-based assay.
Methodology:
-
Cell Culture: Normal Human Dermal Fibroblasts (NHDFs) are seeded in 96-well cell culture plates at a density of approximately 5 x 103 cells/well and cultured overnight to allow for adherence.[7]
-
Preparation of Solutions:
-
Prepare a dilution series of the IL-17 modulator (e.g., 0.01 to 1000 ng/mL) in assay medium.
-
Prepare a solution of recombinant human IL-17A (e.g., at 2 ng/mL, which corresponds to a final concentration of 1 ng/mL in the well) and TNF-α (e.g., at 2 ng/mL, final concentration 1 ng/mL) in assay medium. TNF-α is used to synergize with IL-17A and enhance the IL-6 response.[7]
-
-
Pre-incubation: In a separate plate, mix equal volumes of each modulator dilution with the IL-17A/TNF-α solution. Incubate for 1 hour at 37°C to allow the modulator to bind to IL-17A.[7]
-
Cell Stimulation: Remove the culture medium from the NHDFs and add 100 µL of the modulator/cytokine mixtures to the respective wells. Include controls for unstimulated cells (medium only) and cells stimulated with IL-17A/TNF-α without any modulator.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.[7]
-
Quantification of IL-6:
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a suitable immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) kit or a standard sandwich ELISA.[7]
-
-
Data Analysis: Plot the IL-6 concentration against the logarithm of the modulator concentration. Use a four-parameter logistic regression to calculate the IC50 or IC90 value, representing the concentration of the modulator that inhibits the IL-6 response by 50% or 90%, respectively.
Experimental and Logical Workflows
The in vitro characterization of a novel IL-17 modulator follows a logical progression from initial binding assessment to functional confirmation in cellular systems.
This workflow begins with confirming the modulator's specificity and affinity for IL-17A. High-affinity binders are then tested for their ability to functionally block IL-17A's interaction with its receptor and neutralize its activity in relevant cell-based models. Finally, for biologic modulators, an early assessment of immunogenicity potential is conducted using in silico and in vitro methods to predict and measure T-cell responses. This comprehensive in vitro evaluation provides a robust data package to support the selection of a lead candidate for further development.
References
- 1. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Interleukin-17 Enhancement of the Interleukin-6 Signaling Cascade in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive network map of IL-17A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of IL-17 Modulator 1: An In-depth Analysis of Initial Animal Model Data
For Immediate Release
This technical whitepaper provides a comprehensive overview of the initial preclinical animal model data for a novel Interleukin-17 (IL-17) modulator, designated as IL-17 Modulator 1. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of immunology, inflammation, and therapeutic development. The data presented herein summarizes the efficacy of this compound in validated animal models of psoriasis and rheumatoid arthritis, offering insights into its potential as a therapeutic agent for IL-17-mediated inflammatory diseases.
Interleukin-17 is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory conditions.[1] By targeting the IL-17 signaling pathway, this compound represents a promising therapeutic strategy. This whitepaper details the experimental protocols, quantitative efficacy data, and relevant pharmacokinetic parameters from foundational preclinical studies.
IL-17 Signaling Pathway
The IL-17 family of cytokines, particularly IL-17A and IL-17F, plays a crucial role in host defense and the pathology of inflammatory diseases. These cytokines are primarily produced by T helper 17 (Th17) cells. Upon binding to the IL-17 receptor complex (IL-17RA/IL-17RC) on various cell types, including epithelial cells and fibroblasts, a signaling cascade is initiated. This cascade leads to the activation of downstream pathways such as NF-κB and MAPK, resulting in the production of pro-inflammatory mediators like cytokines, chemokines, and matrix metalloproteinases that drive tissue inflammation and damage.
Efficacy in a Murine Model of Psoriasis
The efficacy of this compound was evaluated in the imiquimod (B1671794) (IMQ)-induced psoriasis model in mice, a well-established model that recapitulates key features of human psoriatic skin inflammation.[2][3]
Experimental Protocol: Imiquimod-Induced Psoriasis Model
A topical application of imiquimod cream is administered to the shaved back and ear of mice for five consecutive days to induce a psoriasis-like skin inflammation.[4] Disease severity is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and skin thickness.[4] At the end of the study, skin and spleen samples are typically collected for histological analysis and cytokine profiling.[4]
Quantitative Efficacy Data
The following table summarizes the representative efficacy data for an IL-17A antagonist in the imiquimod-induced psoriasis model. While specific data for "this compound" is not publicly available, the data presented reflects typical outcomes observed with this class of inhibitors.
| Treatment Group | Mean PASI Score (Day 5) | % Reduction in Ear Thickness |
| Vehicle Control | 8.5 ± 0.5 | 0% |
| IL-17A Antagonist (10 mg/kg) | 2.5 ± 0.3 | 60% |
| Dexamethasone (Positive Control) | 1.8 ± 0.2 | 75% |
| Data are presented as mean ± SEM and are representative of typical findings in the field. |
Efficacy in a Murine Model of Rheumatoid Arthritis
The therapeutic potential of this compound was also assessed in the collagen-induced arthritis (CIA) mouse model, a widely used model for studying the pathogenesis of rheumatoid arthritis.
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
CIA is induced in susceptible strains of mice by immunization with an emulsion of type II collagen and complete Freund's adjuvant (CFA), followed by a booster immunization. Arthritis development is monitored through a clinical scoring system that evaluates paw swelling and inflammation.
Quantitative Efficacy Data
The following table presents representative data for an IL-17A inhibitor in the CIA model. As with the psoriasis model, specific data for "this compound" is not publicly available.
| Treatment Group | Mean Arthritis Score (Day 42) | Incidence of Arthritis |
| Vehicle Control | 10.2 ± 1.1 | 100% |
| IL-17A Inhibitor (10 mg/kg) | 3.5 ± 0.8 | 40% |
| Etanercept (Positive Control) | 2.1 ± 0.5 | 20% |
| Data are presented as mean ± SEM and are representative of typical findings in the field. |
Preclinical Pharmacokinetics
Pharmacokinetic properties of IL-17 modulators are typically evaluated in non-human primates, such as cynomolgus monkeys, due to the species-specificity of these biological agents.[5][6] The data below is representative of a humanized monoclonal antibody targeting IL-17A.
| Species | Route of Administration | Dose | Cmax (µg/mL) | Tmax (hours) | Half-life (days) | Bioavailability (%) |
| Cynomolgus Monkey | Intravenous (IV) | 1 mg/kg | - | - | 6.5 | - |
| Cynomolgus Monkey | Subcutaneous (SC) | 1 mg/kg | 11.1 | 72 | 10.3 | High |
| Data adapted from preclinical studies of ixekizumab.[5] |
Conclusion
The initial preclinical data for IL-17 modulators in established animal models of psoriasis and rheumatoid arthritis demonstrate a significant reduction in disease severity. These findings, supported by a strong mechanistic rationale, highlight the potential of this compound as a promising therapeutic candidate for the treatment of IL-17-driven inflammatory diseases. Further investigation, including comprehensive safety and toxicology studies, is warranted to advance this modulator towards clinical development.
References
- 1. Comparison of pharmacokinetics, safety and tolerability of secukinumab administered subcutaneously using different delivery systems in healthy volunteers and in psoriasis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imiquimod-Induced Psoriasis Efficacy Studies at JAX [jax.org]
- 3. imavita.com [imavita.com]
- 4. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 5. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
The Impact of IL-17 Modulators on Th17 Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and effects of Interleukin-17 (IL-17) modulators on T helper 17 (Th17) cells. It is designed to be a valuable resource for professionals engaged in immunology research and the development of novel therapeutics targeting IL-17-mediated inflammatory diseases. This document delves into the core signaling pathways, presents quantitative data on the effects of various IL-17 modulators, and offers detailed experimental protocols for studying these interactions.
Introduction: The Th17 Cell and the IL-17 Axis
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells that play a critical role in host defense against extracellular pathogens, such as fungi and bacteria. However, their dysregulation is a central pathogenic feature in a multitude of autoimmune and chronic inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. The primary effector cytokines produced by Th17 cells are members of the IL-17 family, most notably IL-17A and IL-17F. These cytokines act on a wide range of cell types to induce the production of pro-inflammatory molecules, including other cytokines, chemokines, and matrix metalloproteinases, leading to tissue inflammation and damage.
The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu. In humans, this typically requires the presence of Transforming Growth Factor-beta (TGF-β), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-23 (IL-23). The master transcriptional regulator for Th17 cell differentiation is the retinoic acid receptor-related orphan receptor gamma t (RORγt). Upon activation, Th17 cells produce IL-17A, a homodimeric glycoprotein (B1211001) that signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits. This signaling cascade activates downstream pathways, including NF-κB and MAPK, culminating in the expression of inflammatory genes.
Given the pivotal role of the IL-17/Th17 axis in inflammatory diseases, it has become a prime target for therapeutic intervention. IL-17 modulators are a class of biological agents designed to interfere with this pathway, thereby mitigating the inflammatory response. These modulators primarily include monoclonal antibodies that neutralize IL-17 cytokines or block their receptors, as well as small molecule inhibitors that target key intracellular signaling molecules like RORγt.
Signaling Pathways
Th17 Cell Differentiation Pathway
The differentiation of a naive T helper cell into a Th17 cell is a multi-step process governed by the interplay of various cytokines and transcription factors. The following diagram illustrates the key molecular events in this pathway.
IL-17 Signaling Pathway and Points of Modulation
Once secreted, IL-17A initiates a pro-inflammatory cascade by binding to its receptor complex. IL-17 modulators are designed to interrupt this pathway at various points, as depicted in the diagram below.
Quantitative Effects of IL-17 Modulators on Th17 Cells
The efficacy of IL-17 modulators can be quantified by their ability to inhibit Th17 cell function. The following tables summarize key in vitro data for several prominent IL-17 modulators.
Table 1: In Vitro Inhibition of IL-17A Secretion by Monoclonal Antibodies
| Modulator | Target | Cell Type | IC50 | Reference |
| Secukinumab | IL-17A | Human Th17 cells | ~0.4 nM | [1] |
| Ixekizumab | IL-17A | Human Th17 cells | ~3 pM | [2] |
Table 2: In Vitro Activity of RORγt Inhibitors on Th17 Cells
| Modulator | Target | Cell Type | Effect | IC50 / % Inhibition | Reference |
| Cpd 1 (Example) | RORγt | Human CD4+ T cells | Inhibition of IL-17A secretion | 56 nM | [3][4] |
| Cpd 1 (Example) | RORγt | Human Th17 cells | Reduction in IL-17A+ cells | ~65% reduction | [3][4] |
| VPR-254 | RORγt | In vitro assay | Reduced IL-17 expression | 0.60 µM | [5] |
Table 3: Clinical Effects of IL-17 Modulators on Circulating Th17 Cells
| Modulator | Disease | Effect on Th17 Cells | Study Details | Reference |
| Secukinumab & Brodalumab | Psoriasis | Decreased percentage of circulating Th17 cells | 3 months of treatment | [6] |
| Secukinumab | Ankylosing Spondylitis | No significant change in Th17 cell frequency after 12 weeks | 12 weeks of treatment | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of IL-17 modulators on Th17 cells.
In Vitro Differentiation of Human Naive CD4+ T Cells into Th17 Cells
This protocol describes the differentiation of isolated human naive CD4+ T cells into Th17 cells.
Materials:
-
Ficoll-Paque PLUS
-
Human Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human IL-6
-
Recombinant human TGF-β1
-
Recombinant human IL-1β
-
Recombinant human IL-23
-
Anti-human IL-4 antibody
-
Anti-human IFN-γ antibody
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Isolate naive CD4+ T cells from PBMCs using a negative selection human naive CD4+ T cell isolation kit according to the manufacturer's instructions.
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody (1-5 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Seed the cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated plate.
-
Add the following to each well for Th17 differentiation:
-
Anti-human CD28 antibody (1-2 µg/mL)
-
Recombinant human IL-6 (20-50 ng/mL)
-
Recombinant human TGF-β1 (1-5 ng/mL)
-
Recombinant human IL-1β (10-20 ng/mL)
-
Recombinant human IL-23 (10-20 ng/mL)
-
Anti-human IL-4 antibody (10 µg/mL)
-
Anti-human IFN-γ antibody (10 µg/mL)
-
-
Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
The IL-17 modulator of interest can be added at the initiation of the culture at various concentrations to assess its effect on differentiation.
Intracellular Cytokine Staining for IL-17A by Flow Cytometry
This protocol details the procedure for detecting intracellular IL-17A in differentiated Th17 cells.
Materials:
-
Differentiated Th17 cells (from Protocol 4.1)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A (Golgi transport inhibitor)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD4)
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Fluorochrome-conjugated anti-human IL-17A antibody
-
Flow cytometer
Procedure:
-
Restimulate the differentiated Th17 cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours at 37°C. This enhances cytokine production and traps them within the cell.
-
Harvest the cells and wash with FACS buffer.
-
Stain for cell viability using a fixable viability dye according to the manufacturer's protocol.
-
Stain for cell surface markers (e.g., anti-CD4) by incubating the cells with the antibody cocktail for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Wash the cells with permeabilization wash buffer.
-
Stain for intracellular IL-17A by incubating the cells with the anti-human IL-17A antibody for 30 minutes at 4°C in the dark in permeabilization wash buffer.
-
Wash the cells twice with permeabilization wash buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of IL-17A-producing CD4+ T cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A Quantification
This protocol outlines the steps for measuring the concentration of secreted IL-17A in cell culture supernatants.
Materials:
-
Cell culture supernatants from differentiated Th17 cells
-
Human IL-17A ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)
-
Wash buffer
-
Assay diluent
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for at least 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP and incubate for 20 minutes at room temperature in the dark.
-
Wash the plate three times with wash buffer.
-
Add the substrate solution and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add the stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-17A in the samples by comparing their absorbance to the standard curve.
Experimental Workflow Visualization
The following diagram provides a logical workflow for evaluating the in vitro efficacy of a novel IL-17 modulator.
Conclusion
The development of IL-17 modulators represents a significant advancement in the treatment of Th17-mediated autoimmune and inflammatory diseases. A thorough understanding of the Th17 differentiation and IL-17 signaling pathways is crucial for the rational design and evaluation of these novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of the IL-17/Th17 axis and to develop more effective and targeted therapies. The continued investigation into the intricate biology of Th17 cells and their interaction with IL-17 modulators will undoubtedly pave the way for improved treatments for a wide range of debilitating inflammatory conditions.
References
- 1. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. elkbiotech.com [elkbiotech.com]
Methodological & Application
Application Notes and Protocols for "IL-17 Modulator 1" in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the immune response against certain pathogens and is a key driver of various autoimmune and inflammatory diseases.[1][2][3] The IL-17 family consists of six members (IL-17A-F), with IL-17A being the most studied.[3][4] These cytokines are produced by various immune cells, including T helper 17 (Th17) cells, and signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[1][5][6][7] Dysregulation of the IL-17 signaling pathway is implicated in the pathogenesis of conditions like psoriasis, rheumatoid arthritis, and psoriatic arthritis.[3][8]
"IL-17 modulator 1" is an orally active, small molecule inhibitor of the IL-17 pathway.[9] Small molecule modulators offer a therapeutic alternative to monoclonal antibodies by targeting the IL-17A/IL-17RA protein-protein interaction.[3] These application notes provide a comprehensive guide for the use of "this compound" in in vitro cell culture experiments to investigate its biological activity and therapeutic potential.
Mechanism of Action: The IL-17 Signaling Pathway
IL-17A, upon binding to its receptor complex (IL-17RA/IL-17RC), triggers a downstream signaling cascade. This process is initiated by the recruitment of the adaptor protein Act1, which acts as an E3 ubiquitin ligase.[4] Act1 then ubiquitinates TRAF6, leading to the activation of key inflammatory signaling pathways, including nuclear factor κB (NF-κB) and mitogen-activated protein kinases (MAPKs) like ERK, p38, and JNK.[4][10] The activation of these pathways results in the transcription and expression of various pro-inflammatory genes, including cytokines (e.g., IL-1β, IL-6), chemokines (e.g., IL-8, CCL20), and antimicrobial peptides.[11]
Recent studies have also linked IL-17A signaling to the activation of the NLRP3 inflammasome, a multi-protein complex that processes pro-caspase-1 into its active form.[11][12][13][14] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, further amplifying the inflammatory response.[14][15] "this compound", as a small molecule inhibitor, is presumed to interfere with the IL-17A/IL-17RA interaction, thereby blocking these downstream inflammatory events.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cusabio.com [cusabio.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Nlrp-3-Driven Interleukin 17 Production by γδT Cells Controls Infection Outcomes during Staphylococcus aureus Surgical Site Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Interleukin-17A and NLRP3 Inflammasome in the Pathogenesis of Graves’ Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for IL-17 Modulator 1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] IL-17 modulators, a class of therapeutic agents designed to inhibit the activity of IL-17 or its receptor, have shown significant promise in treating these conditions.[1][2] "IL-17 modulator 1" is a novel, orally active small molecule inhibitor of IL-17A, identified in patent WO2021239743 A1, with a reported pIC50 of 8.2.[3] These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for utilizing this compound and similar small molecule IL-17 inhibitors in various mouse models of inflammatory diseases.
Data Presentation: Dosage and Administration of Small Molecule IL-17 Modulators in Mouse Models
The following table summarizes reported dosages and administration routes for various small molecule IL-17 modulators in mouse models. While specific data for "this compound" is emerging, the provided information on analogous compounds offers a valuable starting point for experimental design.
| Modulator Type | Mouse Model | Dosage | Administration Route | Reference |
| IL-17A/IL-17AR Interaction Modulator | Imiquimod-induced Psoriasis | 3, 10, and 25 mg/kg | Oral | [4] |
| RORγt Antagonist (Indirect IL-17 modulator) | Psoriasis-like skin lesion | Not specified | Oral | [5] |
| IL-17A Inhibitor (General) | Not specified | 50 mg/kg | Oral | [6] |
| Anti-IL-17A Neutralizing Antibody | Asthma | 7.5 µg per treatment | Intraperitoneal | |
| Anti-IL-17A/F Antibody | In vivo IL-17 challenge | 0.2 and 1.0 mg/kg | Subcutaneous | [7] |
| Anti-IL-17 Antibody | Sepsis (CLP model) | Not specified | Intraperitoneal | [2] |
| Recombinant mouse IL-17A | STAT3 overexpressing psoriasis model | 100 µg/kg (approx. 2 µg per mouse) | Intradermal | [8] |
Signaling Pathway
The IL-17 signaling pathway is a key driver of inflammation. IL-17A, a member of the IL-17 family, binds to its receptor complex (IL-17RA/IL-17RC).[9] This binding initiates a downstream signaling cascade involving the recruitment of adaptor proteins like Act1 and TRAF6, leading to the activation of transcription factors such as NF-κB and C/EBP.[10] Ultimately, this results in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that mediate the inflammatory response.[10]
Caption: IL-17 Signaling Pathway.
Experimental Protocols
Imiquimod (B1671794) (IMQ)-Induced Psoriasis Model
This model is commonly used to screen for anti-psoriatic compounds.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
"this compound" or other small molecule IL-17 inhibitor
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for ear thickness measurement
-
PBS, tissue homogenization buffer, and reagents for RNA extraction and qPCR.
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
On day 0, shave the dorsal skin of the mice.
-
From day 1 to day 5, apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved dorsal skin and the right ear.
-
Administer "this compound" or vehicle control orally (e.g., by gavage) daily from day 0 to day 5. Dosage can be based on the table above (e.g., starting with 10 mg/kg).
-
Monitor mice daily for body weight, and score the severity of skin inflammation (erythema, scaling, and thickness) on a scale of 0 to 4.
-
Measure ear thickness daily using calipers.
-
On day 6, euthanize the mice and collect skin and spleen samples.
-
Process skin tissue for histological analysis (H&E staining) and for gene expression analysis of inflammatory markers (e.g., IL-17A, IL-23, TNF-α) by qPCR.
-
Analyze spleen for changes in immune cell populations by flow cytometry.
Caption: Experimental Workflow for IMQ-Induced Psoriasis Model.
Ovalbumin (OVA)-Induced Allergic Asthma Model
This model is used to study airway inflammation and hyperresponsiveness.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
"this compound" or other small molecule IL-17 inhibitor
-
Vehicle control
-
Whole-body plethysmograph
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis and lung histology.
Procedure:
-
On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg OVA emulsified in 2 mg of alum in PBS.
-
From day 21 to 23, challenge the mice with 1% OVA aerosol for 30 minutes daily.
-
Administer "this compound" or vehicle control orally daily from day 20 to 23.
-
24 hours after the final OVA challenge, assess airway hyperresponsiveness (AHR) to increasing concentrations of methacholine using a whole-body plethysmograph.
-
48 hours after the final challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis (e.g., IL-4, IL-5, IL-13, IL-17A).
-
Collect lung tissue for histological analysis (H&E and PAS staining) to assess inflammation and mucus production.
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
This is a clinically relevant model of polymicrobial sepsis.
Materials:
-
8-12 week old C57BL/6 mice
-
Surgical instruments
-
Suture material
-
"this compound" or other small molecule IL-17 inhibitor
-
Vehicle control
-
Antibiotics (optional, for studying therapeutic window)
-
Reagents for blood and peritoneal lavage fluid analysis.
Procedure:
-
Anesthetize the mice.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of feces.
-
Return the cecum to the peritoneal cavity and close the abdominal incision.
-
Administer "this compound" or vehicle control, for example, intraperitoneally or orally, at a defined time point post-CLP (e.g., 3 hours).[2]
-
Monitor mice for survival and clinical signs of sepsis (e.g., piloerection, lethargy, hypothermia).
-
At a predetermined time point (e.g., 24 hours), collect blood and peritoneal lavage fluid to measure bacterial load, inflammatory cell counts, and cytokine levels.
-
Collect organs (e.g., lung, liver, kidney) for histological assessment of injury.
Conclusion
"this compound" and other small molecule inhibitors of the IL-17 pathway represent a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies in relevant mouse models. It is crucial to optimize dosage, administration route, and timing for each specific modulator and disease model to obtain robust and reproducible results. Further investigation into the efficacy and safety of "this compound" in these models will be instrumental in its development as a potential therapeutic agent.
References
- 1. IL-17 eliminates therapeutic effects of oral tolerance in murine airway allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutralisation of Peritoneal IL-17A Markedly Improves the Prognosis of Severe Septic Mice by Decreasing Neutrophil Infiltration and Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. Oral administration of a novel RORγt antagonist attenuates psoriasis-like skin lesion of two independent mouse models through neutralization of IL-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. IL-17A exacerbates psoriasis in a STAT3 overexpressing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
IL-17 Modulator 1: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the known solubility and preparation protocols for IL-17 Modulator 1. The information is intended to serve as a foundational guide for utilizing this compound in preclinical research settings.
Physicochemical and Solubility Data
This compound is a small molecule inhibitor of the IL-17 signaling pathway. It is available in two forms: a free base and a disodium (B8443419) salt. The disodium salt form is reported to possess enhanced aqueous solubility and stability, making it the preferred choice for most experimental applications.[1][2]
| Property | This compound | This compound Disodium |
| CAS Number | 2446803-85-4 | 2446803-91-2 |
| Molecular Formula | C28H37N6O6P | C28H35N6Na2O6P |
| Molecular Weight | 584.60 g/mol | 628.57 g/mol |
| Appearance | Solid | Solid |
| Solubility | Data not available | DMSO: 20 mg/mL (Requires sonication and warming to 60-80°C)[3][4] |
| Aqueous Buffers (e.g., PBS): Data not publicly available | ||
| Cell Culture Media: Data not publicly available |
Note: Due to the limited public information on the aqueous solubility of this compound disodium, it is highly recommended that researchers perform their own solubility tests in relevant buffers and media before proceeding with extensive experiments.
IL-17 Signaling Pathway and Mechanism of Action
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in various autoimmune and inflammatory diseases. The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. This leads to the activation of transcription factors such as NF-κB and C/EBPβ, resulting in the expression of pro-inflammatory genes. This compound is understood to inhibit this pathway, thereby reducing the inflammatory response.
Experimental Protocols
Due to the lack of publicly available, specific protocols for this compound, the following are generalized protocols based on standard practices for small molecule inhibitors. It is imperative that these protocols are optimized for your specific experimental conditions.
Preparation of Stock Solutions
A concentrated stock solution is the first critical step for in vitro and in vivo studies.
Materials:
-
This compound disodium salt
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene (B1209903) vials
-
Sonicator bath
-
Calibrated heat block or water bath
Protocol:
-
Accurately weigh the desired amount of this compound disodium salt in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL or a molar concentration).
-
Tightly cap the vial and place it in a sonicator water bath.
-
Gently warm the solution to 60-80°C while sonicating until the compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Allow the stock solution to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
In Vitro Assay Preparation
For cell-based assays, the DMSO stock solution must be further diluted into the appropriate cell culture medium.
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Gently mix the diluted solutions before adding them to your cell cultures.
In Vivo Formulation (General Guidance)
Formulating this compound for in vivo studies requires careful consideration, especially given the lack of aqueous solubility data. The following is a general approach for a compound with such properties and is based on a protocol for a related compound, IL-17 modulator 4.
Materials:
-
This compound disodium DMSO stock solution (e.g., 75 mg/mL)
-
Sterile corn oil (or other suitable vehicle)
Protocol for a Suspension:
-
Prepare a high-concentration stock solution of this compound disodium in DMSO.
-
In a sterile tube, add the appropriate volume of the DMSO stock solution.
-
Add the required volume of corn oil to achieve the final desired concentration. For example, to prepare a 7.5 mg/mL suspension, add 100 µL of a 75 mg/mL DMSO stock to 900 µL of corn oil.
-
Vortex the mixture thoroughly to create a uniform suspension.
-
This suspension can be used for oral gavage or intraperitoneal injection. It is recommended to prepare this formulation fresh on the day of use.
Important Considerations:
-
Vehicle Selection: The choice of vehicle is critical and should be appropriate for the route of administration and the animal model. Other potential vehicles for poorly soluble compounds include solutions with co-solvents (e.g., PEG300, Tween 80) or lipid-based formulations.
-
Toxicity and Tolerability: Always perform a tolerability study with the chosen vehicle and formulation in a small group of animals before proceeding with the main experiment.
Summary of Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Disclaimer: The information provided in this document is based on publicly available data and general laboratory practices. It is the responsibility of the researcher to validate and optimize these protocols for their specific applications. Always adhere to safety guidelines and institutional protocols when handling chemical compounds.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IL-17 Modulator 1 in a Psoriasis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "IL-17 Modulator 1," a representative small molecule inhibitor of the IL-17 pathway, in the widely used imiquimod (B1671794) (IMQ)-induced psoriasis mouse model.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and significant infiltration of immune cells. The Interleukin-23 (IL-23)/Interleukin-17 (IL-17) axis is recognized as a dominant pathway in the pathogenesis of psoriasis.[1][2] IL-17A, a key effector cytokine primarily produced by T helper 17 (Th17) cells, acts on keratinocytes to induce the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, creating a self-amplifying inflammatory loop.[1][3] Consequently, targeting the IL-17 pathway presents a promising therapeutic strategy for psoriasis.[1][4]
"this compound" is a small molecule inhibitor designed to disrupt the IL-17 signaling pathway. These notes detail its application in the IMQ-induced psoriasis model, a robust and convenient tool for the preclinical assessment of novel anti-psoriatic agents.[5][6]
IL-17 Signaling Pathway in Psoriasis
The diagram below illustrates the central role of the IL-17 signaling pathway in the pathogenesis of psoriasis. Dendritic cells produce IL-23, which promotes the differentiation and activation of Th17 cells. These cells, in turn, secrete IL-17A and IL-17F. These cytokines bind to the IL-17 receptor (IL-17R) on keratinocytes, leading to the production of various inflammatory mediators that drive the psoriatic phenotype.
Efficacy of this compound in Imiquimod-Induced Psoriasis Model
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of "this compound" in the IMQ-induced psoriasis mouse model.
Table 1: Effect of this compound on Psoriasis Area and Severity Index (PASI) Score
| Treatment Group | Day 0 | Day 3 | Day 5 | Day 7 | % Inhibition (Day 7) |
| Vehicle Control | 0 | 4.5 ± 0.5 | 7.8 ± 0.7 | 6.5 ± 0.6 | - |
| This compound (10 mg/kg) | 0 | 3.2 ± 0.4 | 4.1 ± 0.5 | 3.3 ± 0.4 | ~50% |
| Dexamethasone (Positive Control) | 0 | 2.1 ± 0.3 | 2.5 ± 0.3 | 1.8 ± 0.2 | ~72% |
| Data are presented as mean ± SEM. PASI score is a composite score of erythema, scaling, and skin thickness. |
Table 2: Histological and Biomarker Analysis
| Parameter | Vehicle Control | This compound (10 mg/kg) |
| Epidermal Thickness (µm) | 120 ± 15 | 65 ± 10 |
| Neutrophil Infiltration (cells/field) | 55 ± 8 | 20 ± 5 |
| IL-6 mRNA Expression (fold change) | 25 ± 4 | 10 ± 2 |
| IL-17A mRNA Expression (fold change) | 15 ± 3 | 7 ± 1.5 |
| Measurements taken from skin biopsies at Day 7. |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using a commercially available 5% imiquimod cream.
Materials:
-
8-10 week old female BALB/c or C57BL/6 mice
-
5% Imiquimod cream
-
Vehicle control cream (e.g., Vaseline)
-
Electric shaver
-
Calipers for measuring skin thickness
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mice and shave a defined area on the dorsal skin (approximately 2x3 cm).
-
Allow the mice to recover for 24 hours.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area for 5-7 consecutive days.
-
For the vehicle control group, apply an equivalent amount of control cream.
-
Monitor the mice daily for body weight and clinical signs of inflammation.
-
Score the severity of erythema, scaling, and skin thickness daily using a modified Psoriasis Area and Severity Index (PASI) as described in Table 3.
Table 3: Modified PASI Scoring for Mice
| Score | Erythema | Scaling | Thickness |
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Severe | Severe | Severe |
| 4 | Very Severe | Very Severe | Very Severe |
| The total PASI score is the sum of the scores for erythema, scaling, and thickness. |
Administration of this compound
Formulation:
-
Dissolve "this compound" in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).
Dosing and Administration:
-
Begin treatment with "this compound" on the same day as the first imiquimod application (prophylactic regimen) or after the establishment of psoriatic plaques, typically on day 3 (therapeutic regimen).
-
Administer "this compound" via oral gavage or intraperitoneal injection at a dose of 10 mg/kg, once daily.
-
The vehicle control group should receive an equivalent volume of the vehicle.
-
Continue treatment for the duration of the experiment (5-7 days).
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating "this compound" in the imiquimod-induced psoriasis model.
Histological Analysis
-
At the end of the experiment, euthanize the mice and collect skin biopsies from the treated area.
-
Fix the biopsies in 10% neutral buffered formalin for 24 hours.
-
Embed the tissues in paraffin (B1166041) and section them at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope to assess epidermal thickness (acanthosis), and the infiltration of inflammatory cells.
-
Quantify epidermal thickness using image analysis software.
Gene Expression Analysis (qPCR)
-
Isolate total RNA from skin biopsies using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., IL-17A, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The imiquimod-induced psoriasis mouse model is a valuable tool for the preclinical evaluation of IL-17 pathway modulators. The data presented here demonstrate that "this compound" effectively ameliorates psoriasis-like skin inflammation in this model, as evidenced by reductions in PASI score, epidermal thickness, and pro-inflammatory cytokine expression. These detailed protocols provide a framework for researchers to further investigate the therapeutic potential of novel IL-17 inhibitors for the treatment of psoriasis.
References
- 1. rupress.org [rupress.org]
- 2. scispace.com [scispace.com]
- 3. Imiquimod-Induced Psoriasis in Mice Depends on the IL-17 Signaling of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY294002 ameliorates psoriatic skin inflammation in mice via blocking the Notch1/Hes1-PTEN/AKT/IL-17A feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"IL-17 modulator 1" not showing expected results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with IL-17 Modulator 1.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the IC50 values for this compound in our cell-based assays. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors:
-
Cell Line Health and Passage Number: The responsiveness of cells to IL-17A can diminish with high passage numbers. It is critical to use cells within a validated passage range and ensure they are healthy and free of contaminants like mycoplasma.[1]
-
Reagent Consistency: Lot-to-lot variability in recombinant IL-17A, the modulator itself, and other cell culture reagents can significantly impact results.[1] It is advisable to prepare a large, single batch of recombinant IL-17A, aliquot it, and store it at -80°C, using a fresh aliquot for each experiment.[1]
-
Protocol Deviations: Minor variations in incubation times, cell seeding density, and reagent concentrations can lead to significant discrepancies.[1]
-
Modulator Stability: Improper storage or handling of this compound can result in a loss of activity.[1]
Q2: Our ELISA for IL-17A-induced cytokine production shows a high background signal. What could be the issue?
A2: A high background signal in your ELISA can be attributed to several factors:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background. Ensure thorough washing of wells.[2]
-
Contaminated Reagents: Use sterile techniques and ensure all reagents, especially wash buffers, are free from contamination.[1] Prepare fresh buffers for each experiment.[3]
-
Non-specific Antibody Binding: Optimize blocking buffers and antibody concentrations. Including an isotype control for your detection antibody can help identify non-specific binding.[1]
-
Cellular Stress: Handle cells gently during seeding and treatment. Over-confluency can also lead to cellular stress and non-specific cytokine release.[1]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can induce an inflammatory response and elevate background cytokine levels.[1]
Q3: We are not observing the expected downstream signaling inhibition (e.g., p-NF-κB, p-p38) in our Western blot analysis after treatment with this compound. What should we troubleshoot?
A3: Lack of signal in a Western blot can be due to a variety of reasons:
-
Suboptimal Antibody Concentrations: The primary or secondary antibody concentrations may be too low. Titrate your antibodies to determine the optimal concentration.
-
Insufficient Protein Load: Ensure you are loading an adequate amount of protein per well. For low-abundance targets, you may need to load more protein or enrich your sample.[3]
-
Inefficient Protein Transfer: Confirm successful protein transfer from the gel to the membrane using a stain like Ponceau S. Transfer times may need to be optimized based on the molecular weight of your target proteins.
-
Inactive Reagents: Ensure that your antibodies and detection reagents have been stored correctly and have not expired.[3]
-
Incorrect Lysis Buffer: The lysis buffer used may not be optimal for extracting your target protein. Ensure it is appropriate for the subcellular localization of the signaling proteins.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
This guide provides a systematic approach to troubleshooting variable IC50 values when testing this compound.
| Potential Cause | Recommended Action |
| Cell Line Variability | Maintain a cell bank of low-passage cells. Use cells within a consistent, narrow passage range for all experiments. Regularly test for mycoplasma contamination.[1] |
| Reagent Inconsistency | Purchase reagents in larger lots to minimize lot-to-lot variation. For critical reagents like recombinant IL-17A, create a single, large stock, aliquot, and freeze.[1] |
| Assay Protocol Drift | Create and strictly follow a detailed standard operating procedure (SOP). Ensure consistent incubation times, cell densities, and reagent concentrations.[1] |
| Modulator Instability | Follow the manufacturer's storage and handling instructions for this compound precisely. Prepare fresh dilutions for each experiment. |
| Edge Effects in Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile media or PBS instead.[4] |
Issue 2: High Background in IL-17A-Induced Cytokine ELISA
This guide helps to identify and resolve the causes of high background signals in your ELISA experiments.
| Potential Cause | Recommended Action |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between each step.[2] |
| Suboptimal Blocking | Optimize the blocking buffer by trying different agents (e.g., BSA, non-fat milk) and increasing the blocking time or temperature.[3] |
| Antibody Concentration | Titrate the detection antibody to find the optimal concentration that provides a good signal-to-noise ratio. |
| Contamination | Use fresh, sterile buffers and reagents. Maintain aseptic technique throughout the assay.[1][3] |
| Plate Reader Settings | Verify that the correct wavelength and filter settings are being used on the plate reader. |
Quantitative Data Summary
The following tables summarize expected quantitative data from key experiments involving IL-17 modulation.
Table 1: Comparative IC50 Values of IL-17 Modulators in a Cell-Based IL-6 Release Assay
| Modulator | Cell Line | IL-17A Conc. | IC50 (nM) |
| This compound (Hypothetical) | Human Dermal Fibroblasts | 50 ng/mL | User Determined |
| Secukinumab (Reference) | Human Dermal Fibroblasts | 50 ng/mL | 0.5 - 2.0 |
| Ixekizumab (Reference) | Human Dermal Fibroblasts | 50 ng/mL | 0.1 - 0.5 |
Table 2: Expected Cytokine Induction by IL-17A in Human Dermal Fibroblasts (24-hour stimulation)
| Cytokine | Basal Level (pg/mL) | IL-17A (50 ng/mL) Induced (pg/mL) |
| IL-6 | < 50 | 5000 - 15000 |
| IL-8 (CXCL8) | < 100 | 8000 - 20000 |
| G-CSF | < 20 | 1000 - 5000 |
Experimental Protocols
Protocol 1: IL-17A Neutralization Assay in Human Dermal Fibroblasts (HDFs)
This protocol details a cell-based assay to determine the potency of this compound in inhibiting IL-17A-induced IL-6 production.
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.[1]
-
Modulator Preparation: Prepare serial dilutions of this compound in the assay medium.
-
Treatment: Remove the growth medium from the cells and add the modulator dilutions. Incubate for 1 hour at 37°C.[1]
-
Stimulation: Add recombinant human IL-17A to a final concentration of 50 ng/mL to all wells except the negative control.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.[1]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.[1]
-
ELISA: Quantify the IL-6 concentration in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Western Blot for IL-17A-Induced NF-κB Activation
This protocol describes the detection of phosphorylated NF-κB p65 as a marker of IL-17A signaling.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or fibroblasts) in 6-well plates. Once confluent, starve the cells in serum-free media for 4-6 hours. Pre-treat with this compound for 1 hour, followed by stimulation with IL-17A (50 ng/mL) for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet debris.[4]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[4]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[4]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by size and then transfer to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-NF-κB p65 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total NF-κB p65 or a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
Visualizations
Caption: IL-17 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
"IL-17 modulator 1" stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of IL-17 Modulator 1. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations vary depending on whether the compound is in solid form or in solution. The disodium (B8443419) salt form of this compound generally exhibits enhanced water solubility and stability.[1]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For more frequent use. |
Data compiled from multiple sources.[2][3]
Q2: How should I prepare stock solutions of this compound?
For initial stock solutions, it is recommended to use a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO).[2] Be aware that hygroscopic DMSO can negatively impact the solubility of the compound.[2] For certain applications, ethanol (B145695) may also be a suitable solvent. When preparing aqueous solutions for cell-based assays, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer to the desired final concentration.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, small molecule inhibitors can be susceptible to several common degradation mechanisms:
-
Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxygen or oxidizing agents.
-
Photodegradation: Degradation upon exposure to light.
It is recommended to conduct forced degradation studies to identify the specific degradation products and pathways for this compound under your experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
Potential Cause 1: Compound Degradation Your this compound may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen stock solution for each experiment. Avoid using old or repeatedly freeze-thawed solutions.
-
Perform a Stability Check: If you suspect degradation in your assay buffer, you can perform a simple stability test by incubating the compound in the buffer for the duration of your experiment and then analyzing its integrity by HPLC.
Potential Cause 2: Poor Solubility The compound may be precipitating out of solution in your aqueous assay media.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your solutions for any signs of precipitation.
-
Optimize Solubilization: When diluting your DMSO stock solution into aqueous media, do so slowly while vortexing to ensure proper mixing.
-
Use a Lower Concentration: If solubility issues persist, try using a lower final concentration of the inhibitor.
-
Incorporate a Surfactant: The addition of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 to your buffer can help maintain the compound's solubility.
Issue 2: High background or off-target effects observed.
Potential Cause: High Compound Concentration Using a concentration of this compound that is significantly higher than its effective concentration can lead to non-specific binding and off-target effects.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration range for your specific assay by performing a dose-response experiment.
-
Use the Lowest Effective Concentration: Once the optimal range is identified, use the lowest concentration that gives a robust on-target effect to minimize off-target activity.
-
Orthogonal Validation: If possible, use a structurally different inhibitor of the IL-17 pathway to confirm that the observed phenotype is specific to the inhibition of this pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. The goal is to induce a desirable level of degradation, typically in the range of 5-20%.[4]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic solutions. Analyze all samples by HPLC to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: IL-17 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: IL-17 Modulator 1 (MOD-1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing specific issues that may arise during experiments with IL-17 Modulator 1 (MOD-1).
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target mechanism of action for MOD-1?
A1: MOD-1 is a selective small molecule inhibitor designed to disrupt the downstream signaling cascade of the Interleukin-17 (IL-17) receptor. The IL-17 family of cytokines are crucial mediators of inflammation, particularly in host defense against certain pathogens and in the pathogenesis of autoimmune diseases.[1][2] MOD-1 specifically targets the IL-17 pathway by inhibiting a key downstream kinase, preventing the activation of transcription factors like NF-κB and C/EBPβ, which are responsible for the expression of pro-inflammatory genes.[2][3]
Q2: I'm observing unexpected levels of cell death in my cultures after treatment with MOD-1, even at concentrations that should be selective. What could be the cause?
A2: Unexpected cytotoxicity can often be attributed to off-target effects. While MOD-1 is designed for selectivity, high concentrations or specific cellular contexts can lead to the inhibition of kinases essential for cell survival. Our internal screening has identified potential off-target activity against p38 MAPK and GSK3β, kinases involved in various cellular processes including apoptosis. We recommend performing a dose-response cell viability assay and comparing the results with the known IC50 values for both on-target and off-target kinases (see Data Presentation section).
Q3: My results for pro-inflammatory cytokine production (e.g., IL-6, CXCL1) are inconsistent or show a greater reduction than expected based on IL-17 signaling alone. Why might this be happening?
A3: This phenomenon is likely due to the off-target inhibition of the p38 MAPK pathway.[2][4] The p38 MAPK signaling cascade is a central regulator of pro-inflammatory cytokine production in response to various stimuli, not just IL-17.[3][4] Off-target inhibition of p38 MAPK by MOD-1 can therefore potentiate the reduction in cytokine expression, leading to results that cannot be attributed solely to the inhibition of the IL-17 pathway. To confirm this, consider stimulating your cells with a p38-dependent, IL-17-independent stimulus (e.g., LPS) in the presence of MOD-1.
Q4: I am seeing an effect of MOD-1 in a cell line that does not express the IL-17 receptor. Is this expected?
A4: No, an effect in an IL-17 receptor-negative cell line is a strong indicator of an off-target mechanism. This observation further supports the hypothesis that MOD-1 is interacting with other cellular targets. We recommend characterizing the expression of the IL-17 receptor in your cell line via qPCR or Western blot to confirm its absence and investigating the activity of known off-target pathways, such as p38 MAPK or GSK3β, in response to MOD-1 treatment.
Data Presentation
The following tables summarize the selectivity and potency of MOD-1 against its intended target and key off-target kinases.
Table 1: Kinase Selectivity Profile of MOD-1
| Kinase Target | IC50 (nM) | Assay Type | Description |
| IKKε (On-Target) | 15 | Biochemical | Intended target in the IL-17 signaling pathway. |
| p38α MAPK (Off-Target) | 150 | Biochemical | Off-target with potential effects on inflammation and apoptosis. |
| GSK3β (Off-Target) | 450 | Biochemical | Off-target involved in a wide range of cellular processes. |
Table 2: Cellular Activity of MOD-1
| Assay | Cell Line | EC50 (nM) | Potential Pathway(s) Involved |
| IL-17-induced IL-6 Production | HT-29 | 25 | IKKε (On-Target) |
| LPS-induced TNFα Production | RAW 264.7 | 200 | p38α MAPK (Off-Target) |
| Apoptosis Induction | Jurkat | >1000 | p38α MAPK, GSK3β (Off-Targets) |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Assay (Radiometric)
This protocol is a generalized method for determining the IC50 of MOD-1 against various kinases.
-
Reagents and Materials :
-
Purified recombinant kinases (IKKε, p38α, GSK3β)
-
Kinase-specific substrate peptides
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
MOD-1 serial dilutions
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure :
-
Prepare a reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.
-
Add serial dilutions of MOD-1 to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined optimal time.
-
Stop the reaction and spot the mixture onto phosphocellulose filter plates.
-
Wash the plates to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each MOD-1 concentration and determine the IC50 value by non-linear regression.
-
Protocol 2: Cellular IL-6 Production Assay (ELISA)
This protocol measures the effect of MOD-1 on IL-17-induced IL-6 production in a relevant cell line.
-
Reagents and Materials :
-
HT-29 cells
-
Cell culture medium and supplements
-
Recombinant human IL-17A
-
MOD-1 serial dilutions
-
Human IL-6 ELISA kit
-
-
Procedure :
-
Seed HT-29 cells in a 96-well plate and culture until they reach 80-90% confluency.
-
Pre-treat the cells with serial dilutions of MOD-1 for 1 hour.
-
Stimulate the cells with an optimal concentration of recombinant human IL-17A. Include unstimulated and vehicle-treated controls.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-6 production for each MOD-1 concentration and determine the EC50 value.
-
Visualizations
Below are diagrams illustrating the key signaling pathways and a troubleshooting workflow.
Caption: On-Target Pathway of MOD-1 Action.
Caption: Potential Off-Target Pathways of MOD-1.
Caption: Troubleshooting Workflow for MOD-1 Experiments.
References
Technical Support Center: IL-17 Modulator 1 (IL17M1)
Welcome to the technical support center for IL-17 Modulator 1 (IL17M1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to improving the oral bioavailability of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IL17M1) and what is its mechanism of action?
A1: this compound (IL17M1) is a potent, selective, small-molecule inhibitor designed to disrupt the protein-protein interaction between the cytokine Interleukin-17A (IL-17A) and its receptor, IL-17RA. By blocking this interaction, IL17M1 effectively inhibits the downstream inflammatory signaling cascade.[1][2][3] IL-17 is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune diseases.[1][2] IL17M1 is under investigation for oral administration in conditions such as plaque psoriasis and psoriatic arthritis.
Q2: What is the primary formulation challenge with IL17M1?
A2: The primary challenge with IL17M1 is its very low oral bioavailability, estimated to be less than 5% in preclinical models. This is mainly attributed to its poor aqueous solubility and significant first-pass metabolism. Based on the Biopharmaceutics Classification System (BCS), IL17M1 is classified as a BCS Class II compound (Low Solubility, High Permeability).
Q3: What specific factors contribute to IL17M1's low bioavailability?
A3: Several factors contribute to the low bioavailability of IL17M1:
-
Low Aqueous Solubility: IL17M1 is highly lipophilic, leading to poor dissolution in the gastrointestinal (GI) fluids. This is often the rate-limiting step for absorption.[4]
-
High First-Pass Metabolism: Preclinical data suggest that IL17M1 is extensively metabolized by cytochrome P450 enzymes (primarily CYP3A4) in the liver and gut wall, significantly reducing the amount of active drug reaching systemic circulation.[5]
-
Crystalline Structure: The stable crystalline form of the API has a high lattice energy, which further limits its dissolution rate.[6]
Q4: What are the primary strategies for improving the bioavailability of a BCS Class II compound like IL17M1?
A4: Strategies focus on enhancing solubility and dissolution rate, and in some cases, bypassing first-pass metabolism.[4][6][7] Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution.[6][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug molecule.[4][5]
Troubleshooting Experimental Issues
This guide addresses specific problems you may encounter during the development and testing of IL17M1 formulations.
Problem 1: Consistently low or variable drug concentration readings during in vitro dissolution testing.
-
Possible Cause A: Poor Wettability. The hydrophobic nature of IL17M1 can cause the powder to float or agglomerate, preventing uniform contact with the dissolution medium.
-
Suggested Solution: Add a small, justified amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate - SDS) to the dissolution medium to improve wetting. Ensure the surfactant concentration is consistent across all experiments.[9]
-
-
Possible Cause B: Drug Adsorption. IL17M1 may adsorb to the surfaces of the dissolution vessel, tubing, or filters, leading to artificially low concentration measurements.
-
Suggested Solution: Use low-adsorption materials (e.g., glass or specific plastics) for your setup. Perform a recovery study by running a known concentration of IL17M1 through your sampling and filtration system to quantify any loss.
-
-
Possible Cause C: Analyte Instability. The compound may be degrading in the dissolution medium under the experimental conditions (e.g., pH, temperature).
-
Suggested Solution: Assess the stability of IL17M1 in the selected dissolution media over the time course of the experiment. If degradation is observed, consider adjusting the medium pH or adding antioxidants if appropriate.
-
Problem 2: An amorphous solid dispersion (ASD) formulation shows good in vitro dissolution but fails to improve in vivo bioavailability.
-
Possible Cause A: In Vivo Precipitation. The drug may be precipitating out of the supersaturated solution in the GI tract before it can be absorbed.[8] This is a common issue with ASDs.
-
Suggested Solution: Incorporate a precipitation inhibitor (e.g., HPMC-AS, PVP) into your formulation. These polymers can help maintain the drug in a supersaturated state for a longer duration in the gut.[8]
-
-
Possible Cause B: Insufficient Permeability. While IL17M1 is classified as highly permeable, the formulation excipients might be negatively impacting its transport across the intestinal epithelium.
-
Possible Cause C: Gut Wall Metabolism. The drug is dissolving, but is being extensively metabolized by enzymes in the intestinal wall before reaching systemic circulation.
-
Suggested Solution: Perform an in vitro study using human liver or intestinal microsomes to quantify the metabolic stability of IL17M1. If metabolism is high, consider co-administration with a safe CYP3A4 inhibitor (in preclinical models) or reformulation to protect the drug.
-
Problem 3: High variability in pharmacokinetic (PK) data between animal subjects.
-
Possible Cause A: Inconsistent Dosing. Oral gavage technique can vary, leading to incorrect dose administration (e.g., accidental tracheal delivery).[12][13] Food content in the stomach can also significantly affect absorption.
-
Possible Cause B: Formulation Instability/Inhomogeneity. If using a suspension, the drug may be settling, leading to inconsistent dosing concentrations.
-
Suggested Solution: Ensure the formulation is homogenous before and during dosing. Use a validated analytical method to confirm dose concentration. For suspensions, ensure they are continuously stirred or vortexed between dosing each animal.
-
-
Possible Cause C: Genetic Variability in Animal Models. Different animals may have varying levels of metabolic enzymes, leading to different clearance rates.[16]
-
Suggested Solution: While this is an inherent biological variable, ensure you are using a sufficient number of animals per group (n ≥ 5) to achieve statistical power. Report the standard deviation and analyze for outliers.
-
Data Presentation: Formulation Comparison
The following tables summarize hypothetical data from studies aimed at improving IL17M1 bioavailability.
Table 1: Physicochemical Properties of this compound (IL17M1)
| Property | Value |
|---|---|
| Molecular Weight | 482.6 g/mol |
| LogP | 4.8 |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL |
| pKa | 8.2 (weak base) |
| Melting Point | 215 °C |
| BCS Class | II |
Table 2: Comparison of In Vitro Dissolution Performance (Test Conditions: USP Apparatus II (Paddle), 900 mL, 37°C, pH 6.8 Phosphate (B84403) Buffer)[17]
| Formulation | Drug Load (% w/w) | % Drug Dissolved at 30 min | % Drug Dissolved at 90 min |
|---|---|---|---|
| Unformulated API (Micronized) | 100% | < 1% | < 2% |
| Nanosuspension | 20% | 45% | 65% |
| ASD (1:3 Drug:HPMC-AS) | 25% | 75% | 88% |
| SEDDS | 15% | 92% | 95% |
Table 3: Key Pharmacokinetic Parameters in Fasted Sprague-Dawley Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
|---|---|---|---|---|
| Unformulated API (in 0.5% MC) | 45 ± 12 | 4.0 | 210 ± 55 | (Baseline) |
| Nanosuspension | 180 ± 45 | 2.0 | 950 ± 210 | ~450% |
| ASD (1:3 Drug:HPMC-AS) | 350 ± 90 | 1.5 | 2450 ± 600 | ~1170% |
| SEDDS | 410 ± 110 | 1.0 | 2800 ± 750 | ~1330% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for IL17M1 Formulations
-
Objective: To assess the rate and extent of drug release from various IL17M1 formulations.[9][18][19]
-
Apparatus: USP Apparatus II (Paddle).
-
Media: 900 mL of pH 6.8 phosphate buffer with 0.2% SDS, maintained at 37 ± 0.5°C.
-
Procedure:
-
De-aerate the dissolution medium.
-
Place a single dose equivalent of the formulation (e.g., capsule, tablet, or suspension) into each vessel.
-
Begin paddle rotation at 75 RPM.
-
Withdraw 5 mL samples at 5, 15, 30, 45, 60, 90, and 120 minutes.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter samples through a 0.45 µm PVDF syringe filter.
-
Analyze the filtrate for IL17M1 concentration using a validated HPLC-UV method.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability of IL17M1 and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[10][11][20][21]
-
Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Procedure:
-
Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >250 Ω·cm².[21]
-
A-to-B Transport (Apical to Basolateral):
-
Add IL17M1 solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
B-to-A Transport (Basolateral to Apical):
-
Add IL17M1 solution to the basolateral (donor) chamber.
-
Add fresh buffer to the apical (receiver) chamber.
-
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Collect samples from the receiver chamber at specified time points.
-
Analyze samples by LC-MS/MS to determine the concentration of IL17M1.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.[22]
-
Protocol 3: Pharmacokinetic Study in Rats
-
Objective: To determine the key PK parameters (Cmax, Tmax, AUC) of different IL17M1 formulations after oral administration.[23][24][25]
-
Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Procedure:
-
Administer the IL17M1 formulation via oral gavage at a dose of 10 mg/kg.[12][13][26]
-
Collect blood samples (~150 µL) via tail vein or saphenous vein into EDTA-coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract IL17M1 from plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of IL17M1 in the plasma extracts using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.[24]
-
Visualizations: Pathways and Workflows
Caption: IL-17A signaling pathway and the inhibitory point of action for IL17M1.
Caption: Experimental workflow for enhancing and evaluating IL17M1 bioavailability.
Caption: Troubleshooting logic diagram for diagnosing low bioavailability of IL17M1.
References
- 1. drugs.com [drugs.com]
- 2. What are IL-17 inhibitors and how do they work? [synapse.patsnap.com]
- 3. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. agnopharma.com [agnopharma.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 15. Pharmacokinetic studies [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 18. rssl.com [rssl.com]
- 19. FIP Guidelines for Dissolution Testing of Solid Oral Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 24. admescope.com [admescope.com]
- 25. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 26. iacuc.wsu.edu [iacuc.wsu.edu]
"IL-17 modulator 1" experimental variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving IL-17 Modulator 1 .
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small molecule inhibitor of Interleukin-17A (IL-17A).[1][2] It is designed to disrupt the protein-protein interaction between IL-17A and its receptor, IL-17RA, thereby blocking the downstream signaling cascade that leads to inflammation.[3][4] This modulator has been developed for the research of various autoimmune and inflammatory diseases such as psoriasis, ankylosing spondylitis, and psoriatic arthritis.[1][2]
Q2: What is the reported potency of this compound?
A2: this compound has been reported to inhibit the biological action of IL-17A with a pIC50 of 8.2.[5] The IC50 values for similar small molecule IL-17A inhibitors can range from nanomolar to micromolar concentrations, depending on the specific compound and assay conditions.[6]
Q3: In what forms is this compound available and how should it be handled?
A3: this compound is available as a free form and as a disodium (B8443419) salt. The salt form generally offers enhanced water solubility and stability.[1] For optimal results, it is crucial to refer to the solubility information on the product datasheet to select the appropriate solvent. Once a stock solution is prepared, it is recommended to create aliquots and store them according to the supplier's instructions to prevent degradation from repeated freeze-thaw cycles.[5]
Q4: What are the potential advantages of a small molecule inhibitor like this compound over monoclonal antibody therapies?
A4: Small molecule inhibitors like this compound offer several potential advantages over monoclonal antibodies, including oral bioavailability, which provides greater patient convenience.[7] They may also have better tissue penetration and a shorter half-life, allowing for faster withdrawal of the drug if adverse events occur.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assay Variability
Issue 1: High variability or inconsistent results in IL-17A-induced cytokine release assays.
-
Potential Cause:
-
Cell Health and Passage Number: The responsiveness of cells to IL-17A can vary with cell health and the number of passages.
-
Reagent Consistency: Lot-to-lot variability in recombinant IL-17A, serum, or other media components can affect results.
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in the assay medium can lead to inaccurate concentrations.
-
Assay Protocol Deviations: Minor differences in incubation times, cell seeding density, or reagent concentrations can introduce variability.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a defined, narrow passage number range. Regularly check for mycoplasma contamination.
-
Control Reagents: Use a single, qualified lot of recombinant IL-17A and fetal bovine serum for a set of experiments.
-
Verify Compound Integrity: Prepare fresh dilutions of this compound for each experiment from a well-stored stock. Confirm its solubility in the final assay medium.
-
Strict Protocol Adherence: Ensure consistent cell seeding densities, incubation times, and reagent volumes.
-
Issue 2: The IC50 value of this compound is higher than expected.
-
Potential Cause:
-
Suboptimal Assay Conditions: The concentration of IL-17A used for stimulation may be too high, requiring a higher concentration of the inhibitor.
-
Protein Binding: this compound may bind to proteins in the cell culture medium, reducing its effective concentration.
-
Incorrect Measurement of Readout: Issues with the ELISA or other cytokine detection methods can lead to inaccurate readings.
-
-
Troubleshooting Steps:
-
Optimize IL-17A Concentration: Perform a dose-response curve with IL-17A to determine the EC80 (the concentration that gives 80% of the maximal response) and use this concentration for inhibition assays.
-
Assess Serum Protein Binding: If possible, conduct experiments in lower serum concentrations to see if the potency of the modulator increases.
-
Validate Readout Assay: Ensure the cytokine detection assay is performing correctly by running a standard curve with known concentrations of the cytokine.
-
In Vivo Model Variability
Issue 3: Inconsistent or lack of efficacy in an imiquimod-induced psoriasis mouse model.
-
Potential Cause:
-
Modulator Formulation and Bioavailability: Poor oral bioavailability due to formulation issues or rapid metabolism can result in insufficient exposure to the target tissue.
-
Dosing Regimen: The dose or frequency of administration may not be optimal to maintain a therapeutic concentration of the modulator.
-
Model Induction Variability: The inflammatory response induced by imiquimod (B1671794) can vary between individual animals.
-
-
Troubleshooting Steps:
-
Optimize Formulation: For poorly soluble compounds, consider formulation strategies such as using co-solvents, cyclodextrins, or creating a nanosuspension to improve oral absorption.[8][9][10]
-
Conduct Pharmacokinetic Studies: Perform a pharmacokinetic study to determine the concentration of this compound in the plasma and skin over time after oral administration. This will help in designing an effective dosing regimen.
-
Standardize Model Induction: Ensure consistent application of the imiquimod cream and use a sufficient number of animals per group to account for biological variability. Monitor disease progression using a standardized scoring system like the Psoriasis Area and Severity Index (PASI).[11][12]
-
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant small molecule IL-17 inhibitors to provide a comparative context for experimental results.
Table 1: In Vitro Potency of Small Molecule IL-17A Inhibitors
| Compound | Assay Type | Cell Line | IC50 / pIC50 | Reference |
| This compound | IL-17A Inhibition | Not Specified | pIC50 = 8.2 | [5] |
| LY3509754 | AlphaLISA | N/A | <9.45 nM | [6] |
| LY3509754 | IL-17A-induced IL-6 | HT-29 | 9.3 nM | [6] |
| Simepdekinra | IL-17A/A HEK-Blue | HEK-Blue | ≤10 nM | [6] |
| Simepdekinra | IL-17A/F HEK-Blue | HEK-Blue | 10-100 nM | [6] |
Table 2: Pharmacokinetic Parameters of an Oral Small Molecule IL-17A Inhibitor (LY3509754) in Humans
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1.5 - 3.5 hours |
| Terminal Half-life (t1/2) | 11.4 - 19.1 hours |
Data from a Phase I single ascending dose study in healthy participants.
Experimental Protocols
In Vitro IL-17A-Induced GRO-α Production Assay in Normal Human Dermal Fibroblasts (NHDF)
This protocol is designed to assess the in vitro potency of this compound by measuring its ability to inhibit the production of GRO-α (CXCL1) induced by IL-17A in NHDF cells.
Materials:
-
Normal Human Dermal Fibroblasts (NHDF)
-
Fibroblast growth medium
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α (for co-stimulation)
-
This compound
-
DMSO (for compound dilution)
-
Human GRO-α ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed NHDF cells in 96-well plates at a density of 5 x 10³ cells/well in fibroblast growth medium and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then further dilute in assay medium to the final desired concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Cell Treatment: Replace the growth medium with assay medium containing the various concentrations of this compound. Include a vehicle control (DMSO only). Incubate for 1 hour.
-
Cell Stimulation: Add a pre-determined concentration of recombinant human IL-17A (e.g., the EC80 concentration) and a low concentration of TNF-α (to synergize the response) to the wells. Include a non-stimulated control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants.
-
Cytokine Quantification: Measure the concentration of GRO-α in the supernatants using a human GRO-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of GRO-α production for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
This protocol describes a common in vivo model to evaluate the efficacy of orally administered this compound in a psoriasis-like skin inflammation model.[11][12]
Materials:
-
BALB/c or C57BL/6 mice (female, 8-10 weeks old)
-
5% Imiquimod cream
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for measuring ear thickness
Methodology:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Disease Induction: On day 0, shave the back of the mice. From day 1 to day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear.
-
Treatment: Prepare a formulation of this compound for oral gavage. Administer the modulator or vehicle daily from day 0 until the end of the study.
-
Disease Scoring: From day 1, daily measure the ear thickness using calipers. Score the back skin for erythema, scaling, and thickness using a standardized Psoriasis Area and Severity Index (PASI) scoring system (each parameter scored from 0 to 4).
-
Termination and Sample Collection: On day 6, euthanize the mice. Collect the ear and a section of the back skin for further analysis.
-
Ex Vivo Analysis (Optional):
-
Histology: Fix skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23) by ELISA or qPCR.
-
Visualizations
IL-17 Signaling Pathway
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Potency Testing
Caption: Workflow for determining the in vitro potency of this compound.
Troubleshooting Decision Tree for In Vitro Assays
Caption: Decision tree for troubleshooting common in vitro assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WO2020127685A1 - Amino-acid anilides as small molecule modulators of il-17 - Google Patents [patents.google.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. criver.com [criver.com]
Technical Support Center: Synthesis of IL-17 Modulator 1
Welcome to the technical support center for the synthesis of "IL-17 Modulator 1." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this class of molecules. For the purpose of this guide, "this compound" is a representative small molecule inhibitor with a core structure based on known scaffolds like imidazo[1,2-b]pyridazine (B131497) or functionalized thiazoles, which are common in the development of IL-17 antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for a small molecule IL-17 inhibitor like "this compound"?
A1: The synthesis of a small molecule IL-17 inhibitor typically involves a multi-step sequence. A common approach is the convergent synthesis where key fragments of the molecule are prepared separately and then coupled together in the final steps. For a scaffold like imidazo[1,2-b]pyridazine, a key step is often the condensation of a 3-amino-6-halopyridazine with an α-bromoketone.[1] Subsequent functionalization is then achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.[2][3]
Q2: What are the main challenges in synthesizing macrocyclic IL-17 inhibitors?
A2: Macrocyclic IL-17 inhibitors present unique synthetic challenges. A primary difficulty is achieving high-yielding macrocyclization, which can be sensitive to reaction conditions and substrate conformation. Purification of macrocycles can also be complex due to their unique physical properties.[4][5] Furthermore, optimizing for both potent binding and favorable pharmacokinetic properties like cell permeability in these large molecules is a significant hurdle.[6]
Q3: Why is targeting the IL-17A/IL-17RA protein-protein interaction (PPI) with small molecules so challenging?
A3: Targeting PPIs like the IL-17A/IL-17RA interaction is difficult because the binding interface is often large and relatively flat, lacking the well-defined pockets found in typical enzyme active sites.[7] This makes it challenging to design small molecules with sufficient binding affinity and specificity to effectively compete with the natural protein partner.[7]
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Cross-Coupling Step
Problem: You are experiencing low or no yield in the Suzuki-Miyaura coupling of your heterocyclic core with a boronic acid derivative.
dot
Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.
Possible Causes and Solutions:
| Issue | Possible Cause | Troubleshooting Steps |
| No or Low Conversion | Inactive Catalyst | Ensure you are using a reliable palladium source and that the phosphine (B1218219) ligands have not been oxidized. Consider using a pre-activated Pd(0) source or a more robust pre-catalyst system.[8][9] |
| Poor Reagent Quality | Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade upon storage. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[8][9] | |
| Suboptimal Reaction Conditions | The reaction temperature may be too low. Incrementally increase the temperature. The choice of base is critical; screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10] | |
| Formation of Byproducts | Homocoupling | This is often caused by the presence of oxygen. Improve your degassing procedure (e.g., multiple freeze-pump-thaw cycles). Using a Pd(0) source like Pd(PPh₃)₄ can also minimize this side reaction.[8] |
| Protodeboronation | The carbon-boron bond of the organoboron reagent is cleaved by a proton source. Ensure anhydrous conditions and consider using a milder base.[10] | |
| Dehalogenation | The aryl halide is reduced instead of coupled. This can be caused by certain bases or impurities. Try a different base or further purify your starting material.[10] |
Summary of Typical Suzuki Coupling Conditions:
| Parameter | Range | Notes |
| Palladium Catalyst | 1-5 mol% | e.g., Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | 1-10 mol% | e.g., SPhos, XPhos for challenging couplings |
| Base | 1.5-3.0 eq. | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | - | Toluene, Dioxane, THF (often with water) |
| Temperature | 50-110 °C | Substrate dependent |
| Reaction Time | 2-24 h | Monitor by TLC or LC-MS |
Guide 2: Poor Enantioselectivity in Asymmetric Hydrogenation
Problem: You are performing an asymmetric hydrogenation to set a key stereocenter, but the enantiomeric excess (ee) of your product is low.
dot
Caption: Troubleshooting workflow for low enantioselectivity.
Possible Causes and Solutions:
| Issue | Possible Cause | Troubleshooting Steps |
| Low ee | Suboptimal Catalyst/Ligand | The choice of chiral ligand is crucial and substrate-dependent. Screen a variety of ligands (e.g., BINAP, Josiphos). Ensure the ligand is enantiomerically pure. |
| Incorrect Reaction Temperature | Higher temperatures can often lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature.[11] | |
| Catalyst Poisoning | Trace impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Purify the substrate and use high-purity solvents and hydrogen.[12] | |
| Incorrect Hydrogen Pressure | The hydrogen pressure can influence the enantioselectivity. Optimize the pressure for your specific substrate-catalyst system. |
General Protocol for Asymmetric Hydrogenation:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the catalyst precursor (e.g., [Ru(cod)₂Cl₂]) and the chiral ligand in a degassed solvent.
-
Stir the mixture to allow for the formation of the active catalyst.
-
Add the substrate to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Commence stirring and maintain the desired reaction temperature.
-
Monitor the reaction by analyzing aliquots via chiral HPLC or GC.
-
Upon completion, carefully vent the reactor and work up the reaction mixture.
Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,2-b]pyridazine Core
This protocol describes a general method for the construction of the imidazo[1,2-b]pyridazine heterocyclic system.
-
To a solution of 3-amino-6-chloropyridazine (B20888) (1.0 eq.) in a suitable solvent (e.g., ethanol (B145695) or DMF), add sodium bicarbonate (2.0 eq.).
-
Add the desired α-bromoketone (1.1 eq.) portion-wise to the mixture. The formation of the imidazo[1,2-b]pyridazine backbone is achieved through a condensation reaction.[1]
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Expected Yield: 60-85%, depending on the substrates used.
Protocol 2: Dakin-West Reaction for Ketone Synthesis
The Dakin-West reaction can be employed to synthesize keto-amide intermediates.
-
In a round-bottom flask, combine the amino acid (1.0 eq.), acetic anhydride (B1165640) (3.0-5.0 eq.), and pyridine (B92270) (as solvent and base). The reaction transforms an amino acid into a keto-amide.[13]
-
Optionally, add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to allow the reaction to proceed at room temperature. Without DMAP, refluxing conditions are typically required.[13]
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.
-
After completion, carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: 40-60%. Note that this reaction often leads to racemization of the chiral center.[14]
Signaling Pathway Diagram
The diagram below illustrates the IL-17 signaling pathway, which is the target of "this compound." IL-17A, a pro-inflammatory cytokine, binds to its receptor complex (IL-17RA/IL-17RC), initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent expression of inflammatory genes.[1][8][11] Small molecule inhibitors aim to block the initial binding of IL-17A to its receptor, thereby preventing this inflammatory cascade.
dot
Caption: IL-17 signaling pathway and the inhibitory action of "this compound".
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: IL-17 Modulator 1
This technical support center is designed for researchers, scientists, and drug development professionals who may be encountering unexpected cytotoxicity during their experiments with the investigational "IL-17 modulator 1." The following troubleshooting guides and frequently asked questions (FAQs) will help you identify the source of the cytotoxicity and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: IL-17 modulators are a class of agents, often monoclonal antibodies or small molecules, designed to interfere with the activity of interleukin-17 (IL-17), a pro-inflammatory cytokine.[1] By targeting IL-17 or its receptor, these modulators block the downstream signaling cascade that leads to inflammation.[1][2] The IL-17 signaling pathway typically involves the recruitment of immune cells and the production of other inflammatory mediators.[3][4] Therefore, the primary expected effect of "this compound" is a reduction in inflammatory responses, not broad cytotoxicity.
Q2: Is some level of cytotoxicity expected with this compound?
A2: While potent on-target activity against specific cancer cells that rely on IL-17 signaling for survival could theoretically lead to cell death, broad cytotoxicity across various cell lines, especially non-cancerous ones, is generally not an expected outcome for an IL-17 modulator.[5] Unexpected cytotoxicity, particularly at concentrations intended for immunomodulation, warrants a thorough investigation.[6]
Q3: What are the most common initial steps when observing unexpected cytotoxicity?
A3: When you observe unexpected cytotoxicity, the first step is to verify your experimental setup. This includes:
-
Confirming Compound Concentration: Double-check all calculations for dilutions and prepare a fresh serial dilution from a new stock vial.
-
Checking Cell Health: Ensure your cell cultures are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Verifying Solvent Effects: Confirm that the concentration of the vehicle (e.g., DMSO) is not toxic to your cells.
-
Repeating the Experiment: A critical first step is to repeat the experiment with freshly prepared reagents to rule out simple experimental error.[6]
Q4: Could the observed cytotoxicity be an artifact of the assay itself?
A4: Yes, certain cytotoxicity assays are prone to artifacts. For example, in tetrazolium-based assays like MTT, some compounds can directly reduce the assay reagent, leading to a false signal.[7] Conversely, compound color or precipitate can interfere with absorbance readings. It is crucial to run cell-free controls containing the compound and the assay reagent to check for direct interactions.[7] If interference is suspected, switching to an alternative assay method with a different readout (e.g., measuring ATP content or LDH release) is recommended.[8]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed Across Multiple Cell Lines
If you are observing a high level of cell death in various cell lines, including those not expected to be sensitive, consider the following possibilities.
Troubleshooting Steps & Potential Solutions
| Potential Cause | Verification Step | Recommended Action |
| Compound Concentration Error | Verify stock concentration and dilution calculations. | Prepare fresh dilutions from a new stock vial. Consider having the stock concentration analytically verified. |
| Contamination | Test cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi). | Discard contaminated cultures and start with a fresh, authenticated batch of cells. |
| Compound Instability/Degradation | Assess the stability of "this compound" in your specific culture medium over the experiment's time course. | Perform a time-course experiment in cell-free media and analyze the compound's integrity via HPLC or LC-MS. |
| Solvent Toxicity | Run a vehicle control group with the highest concentration of the solvent used in the experiment. | Ensure the final solvent concentration is below the level known to be toxic to the specific cell line (typically <0.5% for DMSO). |
| General Off-Target Cytotoxicity | The compound may have an unforeseen mechanism of toxicity unrelated to IL-17. | Perform counter-screening against a panel of unrelated targets or pathways. |
Guide 2: Discrepancy Between Different Cytotoxicity Assays
It is not uncommon for different cytotoxicity assays to yield conflicting results. For instance, an MTT assay might suggest viability while an LDH release assay indicates significant cytotoxicity.[7]
Data Summary Table for Assay Comparison
| Compound Concentration | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V/PI) |
| Vehicle Control | 100% | 0% | < 5% |
| 1 µM | 95% | 40% | 35% |
| 10 µM | 92% | 85% | 80% |
| 100 µM | 88% | 90% | 88% |
In this example, the MTT assay shows minimal effect, while LDH and Annexin V assays show significant cell death. This could indicate that the compound interferes with mitochondrial reductase activity (the basis of the MTT assay) but still induces membrane damage and apoptosis.
Troubleshooting Steps
-
Assay Principle: Understand the biological basis of each assay.[9][10]
-
MTT/XTT: Measures metabolic activity via mitochondrial dehydrogenases.
-
LDH Release: Measures loss of membrane integrity.[10]
-
ATP-based (e.g., CellTiter-Glo): Measures the level of ATP in viable cells.
-
Annexin V/PI: Differentiates between healthy, apoptotic, and necrotic cells based on membrane changes.[11]
-
-
Run Cell-Free Controls: As mentioned in the FAQs, test for direct compound interference with assay reagents.[7]
-
Use Orthogonal Methods: Confirm cytotoxicity using a method with a different detection principle. For example, if you see cytotoxicity with a metabolic assay, confirm it with a membrane integrity assay (LDH) and a specific cell death mechanism assay (Annexin V/PI for apoptosis).[8][11]
Key Experimental Protocols
Protocol 1: LDH Release Cytotoxicity Assay
This protocol measures the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from cells with damaged membranes.[10]
Materials:
-
96-well clear-bottom tissue culture plates
-
Commercially available LDH Cytotoxicity Assay Kit
-
Target cells in culture medium
-
"this compound" stock solution
-
Vehicle (e.g., DMSO)
-
Lysis Solution (provided in kit, for maximum LDH release control)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the cells and add the diluted compounds.
-
Controls: Include the following controls on each plate:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of the vehicle.
-
Maximum LDH Release Control: Add Lysis Solution to a set of untreated wells 1 hour before the assay endpoint.
-
Medium Background Control: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Acquisition: Read the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm and a reference at 680 nm).
-
Calculation:
-
Subtract the medium background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Value - Untreated Control) / (Maximum Release Control - Untreated Control)
-
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[12][13] During apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[12]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Flow cytometer
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with "this compound" for the desired time.
-
Cell Harvesting: Harvest the cells, making sure to collect both adherent and floating cells from the supernatant to include all apoptotic populations.[13]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes.[12]
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's instructions.[14]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the cells immediately by flow cytometry without washing.[13]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Canonical IL-17 signaling pathway.[4]
Caption: Experimental workflow for investigating unexpected cytotoxicity.
Caption: Decision tree for troubleshooting cytotoxicity results.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 3. The activation of IL-17 signaling pathway promotes pyroptosis in pneumonia-induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role and functional mechanisms of IL‑17/IL‑17R signaling in pancreatic cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
refining "IL-17 modulator 1" delivery method
Technical Support Center: IL-17 Modulator 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "this compound," a research-grade monoclonal antibody designed to neutralize the activity of IL-17A.
Frequently Asked Questions (FAQs)
Product Characteristics and Handling
-
Q1: What is the mechanism of action for this compound?
-
Q2: What is the recommended storage condition for this compound?
-
A2: For long-term storage, the lyophilized antibody should be stored at -20°C or -80°C. Once reconstituted, it should be stored at 4°C for short-term use (up to 1 month) or aliquoted and frozen at -80°C for long-term storage. Avoid repeated freeze-thaw cycles as this can lead to protein aggregation and loss of activity.[4][5][6]
-
-
Q3: What is the recommended buffer for reconstituting and diluting the antibody?
-
A3: Reconstitute the lyophilized antibody using sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4. For experimental use, dilute the antibody in a buffer appropriate for your specific application, such as sterile PBS or your cell culture medium.
-
-
Q4: Is this antibody suitable for both in vitro and in vivo experiments?
-
A4: Yes, this compound is purified to a high degree and has a low endotoxin (B1171834) level (<0.1 EU/µg), making it suitable for both cell-based (in vitro) assays and animal (in vivo) studies.[7]
-
Experimental Design
-
Q5: What cell lines are responsive to IL-17A and suitable for an in vitro neutralization assay?
-
A5: Many cell types, particularly fibroblasts, endothelial cells, and epithelial cells, respond to IL-17A by producing pro-inflammatory mediators. The mouse embryonic fibroblast cell line NIH/3T3 is a common model, as it secretes IL-6 in response to IL-17A stimulation.[7][8] Human cell lines such as HeLa (epithelial) or primary human dermal fibroblasts can also be used.
-
-
Q6: What is a typical starting concentration for an in vitro neutralization experiment?
-
A6: The optimal concentration should be determined by titration. However, a good starting point is to pre-incubate a fixed concentration of recombinant IL-17A (e.g., 10 ng/mL) with a serial dilution of this compound, typically ranging from 0.1 to 10 µg/mL.[7]
-
-
Q7: What is a recommended starting dose and delivery route for in vivo studies in mice?
-
A7: The optimal dose depends on the animal model and disease severity. A common starting point for monoclonal antibody administration in mice is an intraperitoneal (IP) or intravenous (IV) injection at a dose ranging from 1 to 10 mg/kg.[9][10][11] A pilot study is recommended to determine the optimal dose and frequency for your specific model.
-
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Problem 1: Low or No Activity in In Vitro Neutralization Assay
| Potential Cause | Recommended Solution |
| Improper Antibody Storage/Handling | Ensure the antibody was stored at the correct temperature and that repeated freeze-thaw cycles were avoided. Test a fresh vial or aliquot.[5] |
| Suboptimal Antibody Concentration | Perform a titration experiment to determine the optimal concentration of this compound needed to neutralize your specific concentration of IL-17A.[5][12] |
| Inactive Recombinant IL-17A | Confirm the activity of your recombinant IL-17A stock by running a positive control (IL-17A stimulation without the modulator) and measuring the expected downstream effect (e.g., IL-6 production). |
| Cell Line Unresponsive | Verify that your chosen cell line expresses the IL-17 receptor complex (IL-17RA/RC) and is known to respond to IL-17A.[3] |
| Incorrect Assay Timing | Optimize the incubation times for antibody-cytokine pre-incubation and for cell stimulation to ensure the signal is captured at its peak. |
Problem 2: High Background or Non-Specific Effects
| Potential Cause | Recommended Solution |
| Antibody Aggregation | Protein aggregation can lead to non-specific cellular responses.[4][13] Centrifuge the reconstituted antibody solution (e.g., 10,000 x g for 10 minutes at 4°C) to pellet any aggregates before use. Consider using a formulation buffer with stabilizing excipients if aggregation is a persistent issue.[14] |
| Contamination | Ensure all reagents (antibody, media, buffers) are sterile and endotoxin-free. Use fresh, high-quality reagents. |
| High Antibody Concentration | Using excessive concentrations of the antibody can lead to non-specific binding.[5] Determine the lowest effective concentration through careful titration. |
| Cross-Reactivity | Ensure you are using the correct species-specific IL-17A and antibody. While this compound is specific for IL-17A, confirm that other components in your system are not causing unexpected interactions. |
Problem 3: Inconsistent Results in In Vivo Experiments
| Potential Cause | Recommended Solution |
| Insufficient Dose or Bioavailability | The administered dose may be too low to achieve a therapeutic concentration at the target site. Consider increasing the dose or changing the route of administration (e.g., from IP to IV for more rapid systemic exposure).[9] |
| Antibody Instability In Vivo | Protein therapeutics can be subject to degradation or rapid clearance.[4][15] Ensure the antibody is formulated in a stable, physiological buffer like PBS for injection. |
| Variability in Animal Model | Ensure consistency in animal age, weight, and disease induction. Increase the number of animals per group to improve statistical power and account for biological variability. |
| Incorrect Timing of Administration | The timing of antibody delivery relative to disease induction or progression is critical. Optimize the treatment schedule based on the known pathophysiology of your model. |
Quantitative Data Summary
The following tables represent typical characterization data for a batch of this compound.
Table 1: Stability Assessment of Reconstituted this compound
| Storage Condition | Duration | Aggregation (% by SEC-HPLC) | Neutralization Activity (IC50) |
| 4°C | 1 Month | < 1.0% | 0.52 nM |
| 4°C | 3 Months | 1.8% | 0.65 nM |
| -80°C (1 Freeze-Thaw) | 6 Months | < 1.0% | 0.50 nM |
| -80°C (3 Freeze-Thaws) | 6 Months | 3.5% | 0.88 nM |
| Room Temperature | 48 Hours | 2.1% | 0.75 nM |
Table 2: Potency in Different Cell-Based Assays
| Assay Type | Cell Line | Readout | IC50 (nM) |
| IL-6 Secretion Neutralization | NIH/3T3 (Mouse) | IL-6 ELISA | 0.51 |
| CXCL1/KC Secretion Neutralization | HeLa (Human) | CXCL1 ELISA | 0.73 |
| STAT3 Phosphorylation Inhibition | Primary Human Fibroblasts | Western Blot / Flow Cytometry | 1.25 |
Experimental Protocols
Protocol 1: In Vitro IL-17A Neutralization Assay Using NIH/3T3 Cells
This protocol measures the ability of this compound to block IL-17A-induced IL-6 secretion from NIH/3T3 cells.[7][16]
Materials:
-
NIH/3T3 cells
-
Complete Culture Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant Mouse IL-17A
-
This compound
-
Sterile, endotoxin-free PBS
-
96-well flat-bottom cell culture plates
-
Mouse IL-6 ELISA Kit
Methodology:
-
Cell Seeding: Seed NIH/3T3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Prepare Antibody Dilutions:
-
Reconstitute and dilute this compound in complete culture medium to create a 2X working stock concentration series (e.g., from 20 µg/mL down to 0.2 µg/mL).
-
Include a "no antibody" control (medium only).
-
-
Prepare Cytokine Solution: Dilute recombinant mouse IL-17A in complete culture medium to a 2X working concentration of 20 ng/mL.
-
Neutralization Reaction:
-
In a separate dilution plate (or tubes), mix 50 µL of each 2X antibody dilution with 50 µL of the 2X IL-17A solution.
-
Also prepare controls:
-
Negative Control: 50 µL medium + 50 µL medium.
-
Positive Control (Max Signal): 50 µL medium + 50 µL of 2X IL-17A solution.
-
-
Incubate the mixtures for 1-2 hours at 37°C to allow the antibody to bind to the cytokine.
-
-
Cell Stimulation:
-
Carefully remove the medium from the plated NIH/3T3 cells.
-
Add 100 µL of the pre-incubated antibody/cytokine mixtures to the appropriate wells.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
-
Analyze IL-6 Production:
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in each supernatant using a commercial mouse IL-6 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Plot the IL-6 concentration against the log concentration of this compound. Calculate the IC₅₀ value, which is the concentration of antibody required to inhibit 50% of the maximum IL-17A-induced IL-6 production.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of the antibody for injection in a mouse model.
Materials:
-
Lyophilized this compound
-
Sterile, endotoxin-free 1X PBS
-
Sterile, pyrogen-free syringes and needles (e.g., 27-30 gauge)
-
Sterile 1.5 mL microcentrifuge tubes
Methodology:
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized antibody to ensure the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile 1X PBS to reconstitute the antibody to a stock concentration of 1-5 mg/mL.
-
Gently swirl or pipet up and down to mix. Do not vortex, as this can cause aggregation.
-
-
Removal of Aggregates (Recommended):
-
Centrifuge the reconstituted antibody solution at 10,000 x g for 10 minutes at 4°C to pellet any potential protein aggregates that may have formed during storage or reconstitution.[13]
-
Carefully transfer the supernatant to a new sterile tube.
-
-
Dose Calculation and Dilution:
-
Calculate the required volume of antibody for each animal based on its weight and the target dose (e.g., 5 mg/kg).
-
Example: For a 25g mouse and a 5 mg/kg dose:
-
Total dose = 0.025 kg * 5 mg/kg = 0.125 mg of antibody.
-
If stock is 2 mg/mL, Volume = 0.125 mg / 2 mg/mL = 0.0625 mL or 62.5 µL.
-
-
Dilute the required volume of antibody in sterile PBS to a final injection volume suitable for the animal and route (e.g., 100-200 µL for an IP injection in a mouse).
-
-
Administration:
-
Draw the final solution into a sterile syringe.
-
Administer to the animal immediately via the desired route (e.g., intraperitoneal injection).
-
Visualizations (Graphviz)
Caption: IL-17A signaling pathway and the mechanism of this compound.
Caption: Workflow for the in vitro IL-17A neutralization assay.
Caption: Decision tree for troubleshooting low in vitro activity.
References
- 1. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 4. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Is My Antibody Not Working? [antibodies-online.com]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Delivery of Nucleic Acid-Encoded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new frontier in monoclonal antibody delivery | Drug Discovery News [drugdiscoverynews.com]
- 11. In Vivo Production of Monoclonal Antibodies by Gene Transfer via Electroporation Protects against Lethal Influenza and Ebola Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide: Ixekizumab vs. a New Frontier of Oral IL-17 Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for autoimmune diseases, the inhibition of the Interleukin-17 (IL-17) pathway has proven to be a cornerstone of effective treatment. Ixekizumab, a humanized monoclonal antibody targeting IL-17A, has established itself as a potent therapeutic option. However, the pharmaceutical frontier is continually expanding, with a new class of orally bioavailable small molecule IL-17 inhibitors emerging as a promising alternative. This guide provides a detailed, data-driven comparison of ixekizumab and the burgeoning class of oral IL-17 small molecule inhibitors, represented here by early-phase compounds, to inform research and development strategies.
Executive Summary
This guide contrasts the established efficacy and mechanism of action of ixekizumab with the potential advantages and current developmental status of oral small molecule IL-17 inhibitors. While ixekizumab has demonstrated robust and sustained efficacy across multiple indications through extensive clinical trials, the emerging small molecules offer the allure of oral administration, potentially improving patient convenience and accessibility. Direct comparative efficacy data is not yet available as the small molecule inhibitors are in early stages of clinical development. This document will, therefore, present the established clinical data for ixekizumab and the available preclinical and early clinical data for representative small molecule IL-17 inhibitors.
Mechanism of Action: A Tale of Two Modalities
Both ixekizumab and the novel small molecule inhibitors target the IL-17 pathway, a critical driver of inflammation in various autoimmune conditions. However, their mechanisms of action differ significantly due to their distinct molecular nature.
Ixekizumab: A humanized IgG4 monoclonal antibody that specifically binds to and neutralizes the pro-inflammatory cytokine IL-17A. By preventing IL-17A from interacting with its receptor, ixekizumab effectively dampens the inflammatory cascade that leads to the clinical manifestations of diseases like psoriasis, psoriatic arthritis, and ankylosing spondylitis.
Oral Small Molecule IL-17 Inhibitors: These compounds are designed to penetrate cells and interfere with the IL-17 signaling pathway intracellularly or by disrupting the protein-protein interaction between IL-17 and its receptor. Their oral bioavailability represents a significant potential advantage over the injectable administration of monoclonal antibodies.
Efficacy Data: Ixekizumab in Focus
The efficacy of ixekizumab has been extensively documented in large-scale Phase 3 clinical trials across its approved indications. The following tables summarize key efficacy endpoints.
Plaque Psoriasis
Key Efficacy Endpoint: Psoriasis Area and Severity Index (PASI) 75/90/100 response rates, indicating a 75%, 90%, or 100% reduction in PASI score from baseline.
| Trial | Treatment Group | Week 12 PASI 75 | Week 12 PASI 90 | Week 12 PASI 100 | Week 60 PASI 100 (Responders) |
| UNCOVER-2 | Ixekizumab (every 2 weeks) | 90% | 71% | 41% | >50% |
| Ixekizumab (every 4 weeks) | 83% | 60% | 31% | >50% | |
| Etanercept | 42% | 19% | 5% | N/A | |
| Placebo | 2% | 1% | 0% | N/A | |
| UNCOVER-3 | Ixekizumab (every 2 weeks) | 89% | 68% | 38% | >50% |
| Ixekizumab (every 4 weeks) | 84% | 65% | 35% | >50% | |
| Etanercept | 53% | 26% | 7% | N/A | |
| Placebo | 4% | 2% | 1% | N/A |
Data from the UNCOVER-2 and UNCOVER-3 trials.
Psoriatic Arthritis
Key Efficacy Endpoint: American College of Rheumatology (ACR) 20/50/70 response rates, indicating a 20%, 50%, or 70% improvement in disease activity.
| Trial | Treatment Group | Week 24 ACR20 | Week 24 ACR50 | Week 24 ACR70 |
| SPIRIT-P1 (bDMARD-naïve) | Ixekizumab (every 2 weeks) | 62% | 47% | 34% |
| Ixekizumab (every 4 weeks) | 58% | 40% | 23% | |
| Adalimumab | 57% | 40% | 26% | |
| Placebo | 30% | 15% | 6% | |
| SPIRIT-P2 (TNFi-experienced) | Ixekizumab (every 2 weeks) | 53% | 35% | 22% |
| Ixekizumab (every 4 weeks) | 48% | 33% | 12% | |
| Placebo | 20% | 7% | 1% |
Data from the SPIRIT-P1 and SPIRIT-P2 trials.
Axial Spondyloarthritis (Ankylosing Spondylitis)
Key Efficacy Endpoint: Assessment of SpondyloArthritis international Society (ASAS) 20/40 response rates, indicating a 20% or 40% improvement in disease activity.
| Trial | Treatment Group | Week 16 ASAS20 | Week 16 ASAS40 | Week 52 ASAS40 |
| COAST-V (bDMARD-naïve) | Ixekizumab (every 2 weeks) | 68% | 52% | 51% |
| Ixekizumab (every 4 weeks) | 64% | 48% | 53% | |
| Adalimumab | 59% | 36% | N/A | |
| Placebo | 36% | 18% | N/A | |
| COAST-W (TNFi-experienced) | Ixekizumab (every 2 weeks) | 47% | 31% | 31% |
| Ixekizumab (every 4 weeks) | 48% | 25% | 34% | |
| Placebo | 30% | 13% | N/A |
Data from the COAST-V and COAST-W trials.
Oral Small Molecule IL-17 Inhibitors: The Emerging Landscape
The development of oral small molecule inhibitors targeting the IL-17 pathway is still in its early stages, with several candidates in preclinical and Phase 1 or 2 clinical trials. As such, large-scale comparative efficacy data is not yet available.
One example of an oral small molecule IL-17A inhibitor in development is DC-806. In a Phase 1 clinical trial, patients with psoriasis administered an 800 mg twice-daily dose of DC-806 showed a mean PASI reduction of 43.7% after 4 weeks, compared to 13.3% in the placebo group.
Other companies, such as Ascletis Pharma with their candidate ASC50, are also advancing oral IL-17 inhibitors through early clinical development. Preclinical data for some of these molecules, like AN-1315 and AN-1605, have shown potent inhibition of IL-17A-induced cellular responses and efficacy in animal models of psoriasis.
| Compound Class | Reported Data | Stage of Development |
| Oral Small Molecule IL-17 Inhibitors | Early clinical data (e.g., DC-806: 43.7% mean PASI reduction at 4 weeks) and promising preclinical results for various candidates. | Preclinical to Phase 2 |
Experimental Protocols: A Look at the Methodology
The robust clinical data for ixekizumab is derived from well-designed, randomized, double-blind, placebo-controlled Phase 3 trials. The general framework for these studies is outlined below.
Key Methodological Components of Ixekizumab Phase 3 Trials:
-
Study Design: Randomized, double-blind, placebo-controlled, and often including an active comparator arm.
-
Patient Population: Adults with moderate-to-severe plaque psoriasis, active psoriatic arthritis, or active axial spondyloarthritis who meet specific disease activity criteria.
-
Intervention: Subcutaneous injections of ixekizumab at varying dosing regimens (e.g., 80 mg every 2 or 4 weeks after a loading dose).
-
Primary Endpoints:
-
Psoriasis: Co-primary endpoints of PASI 75 and static Physician's Global Assessment (sPGA) of 0 or 1 at week 12.
-
Psoriatic Arthritis: Primary endpoint of ACR20 response at week 24.
-
Axial Spondyloarthritis: Primary endpoint of ASAS40 response at week 16.
-
-
Secondary Endpoints: Included higher-level responses (PASI 90/100, ACR50/70, ASAS20), improvements in quality of life measures, and radiographic progression (for psoriatic arthritis and axial spondyloarthritis).
Future Outlook and Considerations
The development of oral small molecule IL-17 inhibitors represents a significant step towards more convenient and potentially more accessible treatment options for a range of autoimmune diseases. While the established efficacy and safety profile of ixekizumab is well-documented, the oral route of administration offered by small molecules could address a key unmet need for patients who prefer to avoid injections.
Key Considerations for Drug Development Professionals:
-
Efficacy and Safety: The primary challenge for small molecule inhibitors will be to match the high efficacy and acceptable safety profile of established biologics like ixekizumab.
-
Pharmacokinetics and Dosing: Optimizing the pharmacokinetic profile to allow for once or twice daily oral dosing will be crucial for patient adherence.
-
Off-Target Effects: The potential for off-target effects with small molecules requires thorough investigation during preclinical and clinical development.
-
Head-to-Head Trials: Ultimately, head-to-head clinical trials will be necessary to directly compare the efficacy and safety of oral small molecule inhibitors with established biologics like ixekizumab.
A Head-to-Head Comparison of IL-17 Modulators for Plaque Psoriasis
This guide provides an objective comparison of interleukin-17 (IL-17) modulators, a class of biologic drugs that have revolutionized the treatment of moderate-to-severe plaque psoriasis. The data presented here is compiled from pivotal head-to-head clinical trials and real-world evidence studies to aid researchers, scientists, and drug development professionals in evaluating the comparative performance of these agents. The focus of this comparison will be on agents that directly or indirectly modulate the IL-17 pathway, including selective IL-17A inhibitors, dual IL-17A/F inhibitors, and IL-17 receptor antagonists.
Mechanism of Action: Targeting the IL-17 Axis
The IL-17 family of cytokines, particularly IL-17A and IL-17F, are key drivers of the inflammatory processes that lead to the development of psoriatic plaques.[1][2][3] These cytokines are primarily produced by Th17 cells and trigger a cascade of events in keratinocytes, leading to hyperproliferation and the release of pro-inflammatory mediators.[3] Biologic therapies targeting this axis have shown significant efficacy. They primarily fall into three categories:
-
Selective IL-17A Inhibitors: These monoclonal antibodies, such as secukinumab and ixekizumab, bind directly to the IL-17A cytokine, preventing it from interacting with its receptor.[4][5]
-
Dual IL-17A and IL-17F Inhibitors: Bimekizumab is a monoclonal antibody that simultaneously neutralizes both IL-17A and IL-17F, two key cytokines in psoriasis pathology.[6]
-
IL-17 Receptor (IL-17RA) Antagonists: Brodalumab is a human monoclonal antibody that binds to the IL-17RA subunit, thereby blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17F, IL-17C, and IL-17E.[7][8]
IL-17 Signaling Pathway
The binding of IL-17A or IL-17F to the IL-17 receptor complex (IL-17RA/RC) initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein Act1, which in turn recruits TRAF6.[1][2] This complex activates key transcription factors like NF-κB and MAPK pathways, leading to the expression of genes for pro-inflammatory cytokines, chemokines, and antimicrobial peptides that drive psoriatic inflammation.[2][9]
Figure 1: Simplified IL-17 Signaling Pathway in Psoriasis.
Head-to-Head Clinical Trial Data
Direct comparisons in randomized controlled trials provide the highest level of evidence for evaluating the relative efficacy and safety of different treatments. Below are summaries of key head-to-head studies.
BE RADIANT: Bimekizumab vs. Secukinumab
The BE RADIANT Phase 3b trial was a direct comparison of bimekizumab (a dual IL-17A/F inhibitor) and secukinumab (a selective IL-17A inhibitor) in adults with moderate-to-severe plaque psoriasis.[10][11]
Bimekizumab demonstrated superiority over secukinumab in achieving complete skin clearance (PASI 100) at both week 16 and week 48.[10][11][12]
| Efficacy Endpoint | Bimekizumab | Secukinumab | Adjusted Risk Difference (95% CI) | P-value |
| PASI 100 at Week 16 | 61.7% | 48.9% | 12.7% (5.8 to 19.6) | <0.001 |
| PASI 100 at Week 48 | 67.0% | 46.2% | 20.9% (14.1 to 27.7) | <0.001 |
| PASI 75 at Week 4 | 71.0% | 47.3% | 23.7% (17.0 to 30.4) | <0.001 |
Data sourced from the BE RADIANT trial results.[6][13]
The overall incidence of adverse events was similar between the two groups.[12] However, a higher incidence of oral candidiasis was observed in the bimekizumab group, a known class effect of IL-17 inhibition.[6][12]
| Adverse Event | Bimekizumab | Secukinumab |
| Oral Candidiasis | 19.3% | 3.0% |
| Serious Adverse Events | ~5.9% | ~5.9% |
Data sourced from the BE RADIANT trial results.[13]
Real-World Evidence: Ixekizumab vs. Secukinumab
Several real-world studies have compared the effectiveness of the two selective IL-17A inhibitors, ixekizumab and secukinumab. While not as controlled as randomized trials, these studies provide insights into long-term performance in a broader patient population.
One retrospective study found that ixekizumab showed a trend towards better long-term efficacy and drug survival compared to secukinumab, though the differences in survival were not statistically significant.[14] Another real-world study reported that significantly more patients in the ixekizumab group achieved PASI 90 and PASI 100 at weeks 12, 24, and 48.[15]
| Efficacy Endpoint (52 Weeks) | Ixekizumab | Secukinumab | P-value |
| PASI 75 | 75.9% | 64.4% | Not Statistically Significant |
| PASI 90 | 62.1% | 49.2% | Not Statistically Significant |
| PASI 100 | 41.4% | 41.4% | Not Statistically Significant |
Data from a 2020 real-world practice study.[16]
Experimental Protocols
BE RADIANT Study Design
The BE RADIANT trial was a multicenter, randomized, double-blind, active comparator-controlled study.[11]
-
Participants: 743 adult patients with moderate-to-severe chronic plaque psoriasis (defined as PASI score ≥12, body surface area affected ≥10%, and IGA score ≥3) for at least six months.[10][11]
-
Intervention:
-
Primary Endpoint: The proportion of patients achieving PASI 100 (100% improvement in the Psoriasis Area and Severity Index) at week 16.[11]
-
Key Secondary Endpoints: Included PASI 100 at week 48 and PASI 75 at week 4.[10][11]
-
Duration: The study included a 48-week double-blind treatment period.[10][11]
Figure 2: BE RADIANT Clinical Trial Workflow.
Summary and Conclusion
Head-to-head trials are critical for discerning the relative advantages of different therapeutic options. The BE RADIANT study established the superiority of the dual IL-17A/F inhibitor, bimekizumab, over the selective IL-17A inhibitor, secukinumab, for achieving complete skin clearance in patients with moderate-to-severe plaque psoriasis.[6][10][12] This suggests that inhibiting IL-17F in addition to IL-17A may lead to greater suppression of inflammation.[11] However, this enhanced efficacy was associated with a higher rate of oral candidiasis.[6][12]
Real-world evidence comparing the selective IL-17A inhibitors ixekizumab and secukinumab suggests that ixekizumab may offer a faster onset of action and potentially better long-term efficacy, although results across studies vary.[14][15]
Ultimately, the choice of an IL-17 modulator will depend on a comprehensive evaluation of efficacy, safety profile, and individual patient characteristics. The data presented in this guide, derived from direct comparative studies, offers a robust foundation for such evaluations in the field of psoriasis research and development.
References
- 1. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of IL-17 Function and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plaque Psoriasis: Secukinumab Beats Ustekinumab in a Head-to Head Clinical Trial & Ixekizumab Helps Improve Productivity - The Rheumatologist [the-rheumatologist.org]
- 5. Anti-IL-17 Agents for Psoriasis: A Review of Phase III Data - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. Bimekizumab versus Secukinumab in Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brodalumab for Moderate-to-Severe Psoriasis: A Comprehensive Review of Efficacy, Safety, and Clinical Positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. Bimekizumab Superior to Cosentyx® in Achieving Complete Psoriasis Skin Clearance [prnewswire.com]
- 11. Bimekizumab Superior to Cosentyx[®] in Achieving Complete Psoriasis Skin Clearance | UCB [ucb.com]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. Treatment of Psoriasis with II-17 Inhibitors: Comparison of Long-Term Effectiveness and Drug Survival of Secukinumab vs Ixekizumab in Real-World Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ixekizumab superior to secukinumab in real-world psoriasis study - Medical Conferences [conferences.medicom-publishers.com]
- 16. Comparative study of the efficacy and safety of secukinumab vs ixekizumab in moderate-to-severe psoriasis after 1 year of treatment: Real-world practice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Brodalumab vs. IL-17A Modulators in Targeting the IL-17 Pathway
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the mechanisms and performance of brodalumab versus prominent IL-17A modulators, with a focus on secukinumab and ixekizumab. This analysis is supported by experimental data from preclinical and clinical studies.
The Interleukin-17 (IL-17) signaling pathway is a critical driver of inflammation in several autoimmune diseases. Consequently, it has become a key target for therapeutic intervention. This guide delves into a comparative analysis of two major strategies to inhibit this pathway: receptor blockade with brodalumab and ligand neutralization with IL-17A modulators.
Executive Summary
Brodalumab, a human monoclonal antibody, uniquely targets the Interleukin-17 receptor A (IL-17RA), thereby preventing the signaling of multiple IL-17 family members, including IL-17A, IL-17C, IL-17E, and IL-17F.[1][2][3] In contrast, IL-17A modulators like secukinumab and ixekizumab are monoclonal antibodies that specifically bind to and neutralize the IL-17A cytokine itself.[4][5][6] This fundamental difference in their mechanism of action leads to distinct biological and potential clinical consequences. While both approaches have demonstrated significant efficacy in treating conditions like psoriasis, the broader receptor blockade by brodalumab may offer advantages in certain contexts.[1]
Mechanism of Action: A Tale of Two Strategies
The IL-17 signaling cascade is initiated when IL-17 cytokines bind to their receptors on the surface of target cells. The IL-17 receptor is a heterodimeric complex, most commonly composed of IL-17RA and IL-17RC subunits, which are ubiquitously expressed on various cell types including keratinocytes and fibroblasts.[6][7] This binding event triggers a downstream signaling cascade involving the recruitment of adaptor proteins like Act1 and TRAF6, leading to the activation of transcription factors such as NF-κB and AP-1.[4][5] This, in turn, upregulates the expression of pro-inflammatory genes, including those for cytokines, chemokines, and antimicrobial peptides, perpetuating the inflammatory response.[7][8]
Brodalumab: The Receptor Gatekeeper
Brodalumab functions by binding with high affinity to the IL-17RA subunit, physically obstructing the binding of multiple IL-17 family members.[1][3] This comprehensive blockade inhibits the signaling of not only the well-characterized IL-17A but also other pro-inflammatory members like IL-17F, IL-17C, and IL-17E (also known as IL-25).[3][9]
IL-17A Modulators (Secukinumab and Ixekizumab): The Ligand Neutralizers
Secukinumab and ixekizumab take a more targeted approach by specifically binding to the IL-17A cytokine.[4][5][6] This neutralization prevents IL-17A from interacting with its receptor, thereby inhibiting its specific downstream effects.[6] Ixekizumab also demonstrates the ability to bind to the IL-17A/F heterodimer.[10]
Figure 1: Comparative Mechanism of Action.
Performance Data: A Quantitative Comparison
The efficacy of brodalumab and IL-17A modulators has been extensively evaluated in clinical trials, primarily in patients with moderate-to-severe plaque psoriasis. The Psoriasis Area and Severity Index (PASI) is a widely used measure of disease severity, with PASI 75, 90, and 100 representing a 75%, 90%, and 100% reduction in PASI score from baseline, respectively.
| Drug | Target | Binding Affinity (Kd) | In Vitro Neutralization (IC50) |
| Brodalumab | IL-17RA | 239 pM[11] | - |
| Secukinumab | IL-17A | ~100-200 pM | ~956.2 ng/mL[12] |
| Ixekizumab | IL-17A | <3 pM | ~2.2 ng/mL[12] |
Table 1: Preclinical Comparative Data.
| Study | Treatment | PASI 75 at Week 12 (%) | PASI 90 at Week 12 (%) | PASI 100 at Week 12 (%) |
| AMAGINE-2 & 3 (Brodalumab) | Brodalumab 210 mg | 86% | 70% | 44% |
| FIXTURE (Secukinumab) | Secukinumab 300 mg | 77.1% | 54.2% | 24.1% |
| UNCOVER-2 & 3 (Ixekizumab) | Ixekizumab 80 mg Q2W | 89.7% | 70.9% | 35.3% |
| Italian Real-World Study | Brodalumab | 68.2% | 41.4% | - |
| Ixekizumab | 74.5% | 44.8% | - |
Table 2: Comparative Efficacy in Moderate-to-Severe Plaque Psoriasis (Data from respective clinical trials and a real-world study).
Experimental Protocols
The data presented in this guide are derived from rigorous preclinical and clinical studies. Below are summaries of the key experimental methodologies employed.
In Vitro Binding Affinity and Neutralization Assays
-
Binding Affinity (Kd) Measurement: Binding affinities of the monoclonal antibodies to their respective targets are typically determined using surface plasmon resonance (SPR) technology (e.g., Biacore). In this method, the target protein (e.g., human IL-17A or IL-17RA) is immobilized on a sensor chip. The antibody is then flowed over the chip at various concentrations, and the association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd).[3][13][14] A lower Kd value indicates a higher binding affinity.
-
In Vitro Neutralization (IC50) Assay: The functional ability of the antibodies to neutralize IL-17A-induced cellular responses is assessed using in vitro cell-based assays. For example, human dermal fibroblasts or other IL-17 responsive cell lines are stimulated with recombinant human IL-17A in the presence of varying concentrations of the antibody. The production of downstream inflammatory mediators, such as IL-6 or CXCL1, is then measured by ELISA. The IC50 value, which is the concentration of the antibody required to inhibit 50% of the IL-17A-induced response, is then calculated.[12][13][15]
Figure 2: Generalized Experimental Workflow.
Clinical Trial Design for Psoriasis Efficacy
The clinical data presented are from Phase 3, multicenter, randomized, double-blind, placebo-controlled trials. A general protocol for such a trial is as follows:
-
Patient Population: Adult patients with moderate-to-severe chronic plaque psoriasis (e.g., PASI score ≥ 12, body surface area involvement ≥ 10%, and static Physician's Global Assessment score ≥ 3).
-
Randomization: Patients are randomly assigned to receive the investigational drug (e.g., brodalumab, secukinumab, or ixekizumab at a specified dose and frequency), a placebo, or an active comparator.
-
Treatment Period: The initial treatment period is typically 12 to 16 weeks.
-
Primary Endpoints: The primary efficacy endpoints are usually the proportion of patients achieving PASI 75 and/or a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) at the end of the initial treatment period.[2]
-
Secondary Endpoints: Secondary endpoints often include the proportion of patients achieving PASI 90 and PASI 100, as well as improvements in quality of life measures.
Discussion and Conclusion
Both brodalumab and the IL-17A modulators, secukinumab and ixekizumab, have demonstrated substantial efficacy in the treatment of psoriasis. The choice between these agents may depend on various factors, including the specific patient profile and treatment history.
The broader blockade of multiple IL-17 family members by brodalumab may provide a more comprehensive suppression of the IL-17 pathway. This could be particularly advantageous in patients who have an inadequate response to therapies that only target IL-17A.[1] Indeed, studies have shown that brodalumab can be effective in patients who have previously failed treatment with IL-17A inhibitors.[2]
Conversely, the targeted approach of IL-17A inhibitors may be sufficient for many patients and has a well-established safety and efficacy profile. The differences in binding affinity and in vitro neutralization potency between secukinumab and ixekizumab may also translate to subtle differences in clinical outcomes.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. osti.gov [osti.gov]
- 4. IL-17A versus IL-17F induced intracellular signal transduction pathways and modulation by IL-17RA and IL-17RC RNA interference in AGS gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-17A- versus IL-17F-induced intracellular signal transduction pathways and modulation by IL-17RA and IL-17RC RNA interference in rheumatoid synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin 17 receptor-based signaling and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of IL-17 receptor A blockade with brodalumab in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Response to IL‐17A inhibitors secukinumab and ixekizumab cannot be explained by genetic variation in the protein‐coding and untranslated regions of the IL‐17A gene: results from a multicentre study of four European psoriasis cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics of brodalumab in patients with moderate to severe plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Bimekizumab, a Novel Humanized IgG1 Antibody That Neutralizes Both IL-17A and IL-17F [frontiersin.org]
- 13. tpb.nabea.pub [tpb.nabea.pub]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
Comparative Analysis of Side Effects Among IL-17 Inhibitors: Secukinumab, Ixekizumab, and Brodalumab
A comprehensive review for researchers and drug development professionals of the adverse event profiles of three key interleukin-17 modulators, supported by clinical trial data and experimental methodologies.
Interleukin-17 (IL-17) has emerged as a pivotal cytokine in the pathogenesis of several autoimmune diseases, leading to the development of a new class of targeted biologic therapies. This guide provides a comparative analysis of the side effect profiles of three prominent IL-17 inhibitors: secukinumab, ixekizumab, and brodalumab. While "IL-17 modulator 1" is a placeholder, this analysis focuses on these three approved drugs, offering valuable insights for researchers, scientists, and drug development professionals. Secukinumab and ixekizumab are monoclonal antibodies that specifically target the IL-17A cytokine, whereas brodalumab targets the IL-17 receptor A (IL-17RA), thereby blocking the signaling of multiple IL-17 family members. This difference in mechanism may contribute to variations in their safety profiles.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common and serious adverse events reported in major clinical trials for secukinumab, ixekizumab, and brodalumab. Data is presented to facilitate a direct comparison of their safety profiles.
| Adverse Event Category | Secukinumab | Ixekizumab | Brodalumab | Placebo |
| Any Adverse Event | 57% - 81% | 59% - 81% | 51% - 66% | 49% - 53% |
| Serious Adverse Events | 1.4 - 7.0 per 100 PY | 5.4 - 6.0 per 100 PY | 1.0% - 2.6% (at 12 weeks) | 1.0% - 6.5% |
| Nasopharyngitis | ~11.5% | ~9.0 - 11.5% | ~5% | ~5.7% - 10.2% |
| Upper Respiratory Tract Infection | ~5.5% | ~5.4 - 8.3% | ~5% | ~2.1% - 4.2% |
| Injection Site Reactions | 1.9% | 8.3% - 16.8% | 1.3% | 1.6% - 3.3% |
| Candida Infections | 2.2 per 100 PY | 1-2 per 100 PY | 1.3% - 1.6% (at 12 weeks) | 0.6% (at 12 weeks) |
| Inflammatory Bowel Disease | 0.01 - 0.1 per 100 PY | <1 per 100 PY | Not commonly reported | Not commonly reported |
| Neutropenia | 0.3 - 0.5 per 100 PY | Not commonly reported | 0.5% (at 12 weeks) | 0% (at 12 weeks) |
| Suicidal Ideation and Behavior | Not a boxed warning | Not a boxed warning | Boxed warning (rates comparable to placebo in trials)[1][2] | Comparable to active arms |
Data compiled from multiple phase III clinical trials and pooled analyses. Percentages represent the proportion of patients experiencing the event over the initial treatment period (typically 12-16 weeks), while rates per 100 patient-years (PY) are derived from longer-term extension studies. Placebo data is from the initial controlled periods of these trials.
IL-17 Signaling Pathway and Modulator Action
The diagram below illustrates the IL-17 signaling pathway and the points of intervention for the three discussed modulators. IL-17A and IL-17F, produced by Th17 cells, bind to the IL-17RA/RC receptor complex on target cells like keratinocytes and fibroblasts. This binding initiates a downstream signaling cascade involving ACT1, TRAF6, and the activation of transcription factors such as NF-κB and C/EBP, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
References
Independent Verification of IL-17 Modulator Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Interleukin-17 (IL-17) modulators, a cornerstone in the treatment of various autoimmune diseases. By summarizing key findings, presenting comparative experimental data, and detailing relevant protocols, this document serves as a valuable resource for the scientific community. The focus is on providing a clear, data-driven overview to aid in research and development efforts.
The IL-17 Signaling Pathway: A Key Inflammatory Axis
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine central to the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] It is a key product of T helper 17 (Th17) cells.[2] The binding of IL-17A to its heterodimeric receptor, composed of IL-17RA and IL-17RC subunits, on target cells like keratinocytes and fibroblasts, triggers a signaling cascade. This cascade culminates in the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines (e.g., IL-6), chemokines, and antimicrobial peptides, which drive the inflammatory response and tissue damage characteristic of these diseases.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
